Flufenamic acid-13C6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C14H10F3NO2 |
|---|---|
分子量 |
287.19 g/mol |
IUPAC 名称 |
6-[3-(trifluoromethyl)anilino](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1+1,2+1,6+1,7+1,11+1,12+1 |
InChI 键 |
LPEPZBJOKDYZAD-GKGUUKCASA-N |
产品来源 |
United States |
Foundational & Exploratory
Flufenamic Acid-13C6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Flufenamic acid-13C6. This isotopically labeled compound is a critical tool in advanced biomedical and pharmaceutical research, particularly in pharmacokinetic and metabolic studies.
Core Chemical Properties and Structure
This compound is a stable, isotopically labeled version of Flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID). The six carbon atoms on the benzoic acid ring are replaced with carbon-13 isotopes. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | 2-{[3-(Trifluoromethyl)phenyl]amino}(13C6)benzoic acid | [1] |
| Synonyms | Flufenamic acid-(benzoic ring-13C6) | [2] |
| Molecular Formula | C8(13C)6H10F3NO2 | [1] |
| Molecular Weight | 287.19 g/mol | [1] |
| CAS Number | 1325559-30-5 | [1] |
| Appearance | Solid (form) | [3] |
| Predicted Density | 1.4±0.1 g/cm³ | [1] |
| Predicted Refractive Index | 1.585 | [1] |
| Melting Point (unlabeled) | 124-125 °C (resolidifies and remelts at 134-136 °C) | [4] |
| Solubility (unlabeled) | Practically insoluble in water; soluble in ethanol, chloroform, and diethyl ether. Soluble to 100 mM in DMSO and ethanol. | [4][5] |
| pKa (unlabeled) | 4.09 | [6] |
Chemical Structure
The structure of Flufenamic acid consists of a diphenylamine (B1679370) backbone, with a carboxylic acid group on one phenyl ring and a trifluoromethyl group on the other. In this compound, the six carbons of the benzoic acid ring are 13C isotopes.
Synthesis and Characterization
While specific, detailed synthesis protocols for commercially produced this compound are often proprietary, the general synthesis of Flufenamic acid involves the coupling of 2-chlorobenzoic acid and 3-(trifluoromethyl)aniline (B124266) in the presence of a catalyst.[7] A laboratory-scale synthesis has also been described involving the coupling of nitrosobenzenes with boronic acids.[8][9][10][11] The synthesis of the 13C6 labeled analog would require the use of a 13C6-labeled benzoic acid precursor.
Characterization of the final product would be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the correct mass and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would confirm the proton structure, while 13C NMR would definitively show the incorporation of the 13C labels in the benzoic ring.
Biological Activity and Mechanism of Action (of the Parent Compound)
Flufenamic acid, the unlabeled parent compound, is a non-steroidal anti-inflammatory agent with a multi-faceted mechanism of action.[12][13] Its primary use in research involving the 13C6-labeled version is to accurately quantify the parent drug and its metabolites. The biological activities of Flufenamic acid include:
-
Cyclooxygenase (COX) Inhibition: Like other NSAIDs, it inhibits COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[4][13]
-
AMP-activated Protein Kinase (AMPK) Activation: Flufenamic acid has been shown to activate AMPK, a central regulator of cellular energy homeostasis.[12][13]
-
Ion Channel Modulation: It is a known modulator of several ion channels, including:
-
Inhibition of TEAD-YAP-dependent processes: It binds to the TEAD2 YBD central pocket, inhibiting TEAD function and processes such as cell migration and proliferation.[12][13]
Signaling Pathways of Flufenamic Acid
The following diagram illustrates the principal signaling pathways affected by Flufenamic acid.
Applications in Research: Pharmacokinetic Studies
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, typically using liquid chromatography-mass spectrometry (LC-MS). Its chemical properties are nearly identical to the unlabeled drug, meaning it behaves similarly during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer.
Pharmacokinetic studies of Flufenamic acid have shown irregular absorption and large inter-subject variation in plasma concentrations.[12] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variability during sample processing, thereby ensuring the accuracy and precision of the analytical method.
Experimental Workflow: Quantitative Analysis using LC-MS
The diagram below outlines a typical workflow for a pharmacokinetic study employing this compound as an internal standard.
Conclusion
This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its utility as an internal standard ensures the reliability of quantitative data, which is fundamental for the accurate assessment of drug absorption, distribution, metabolism, and excretion (ADME). The well-characterized biological activities of the parent compound provide a rich context for these studies. This guide serves as a foundational resource for the effective application of this compound in a research setting.
References
- 1. Flufenamic acid(530-78-9) 13C NMR [m.chemicalbook.com]
- 2. Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. Tolfenamic acid-13C6 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1420043-61-3) [witega.de]
- 7. Preparation, Characterization and Pharmacokinetics of Tolfenamic Acid-Loaded Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN1293186A - Process for preparing flufenamic acid - Google Patents [patents.google.com]
- 9. Determination of diclofenac sodium, flufenamic acid, indomethacin and ketoprofen by LC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions - Dialnet [dialnet.unirioja.es]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacokinetics of flufenamic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ERIC - EJ1224944 - Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions, Journal of Chemical Education, 2019-Aug [eric.ed.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Purification of Flufenamic Acid-¹³C₆
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Flufenamic acid-¹³C₆, an isotopically labeled variant of the non-steroidal anti-inflammatory drug (NSAID), Flufenamic acid. Stable isotope-labeled compounds are critical tools in drug discovery and development, serving as internal standards for quantitative analysis and as tracers in metabolic studies.[1][2] This document outlines a plausible and detailed synthetic protocol based on the well-established Ullmann condensation reaction, details robust purification methodologies, and presents expected quantitative data in a structured format. The guide also includes workflow diagrams to visually represent the synthesis, purification, and a typical application in metabolic research.
Introduction
Flufenamic acid, chemically known as 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid, is a member of the fenamate class of NSAIDs that functions by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis.[3][4] The ¹³C₆-labeled analogue, where the six carbon atoms of the benzoic acid ring are replaced with the ¹³C isotope, is an invaluable tool for pharmacokinetic and drug metabolism studies.[5] The heavy isotope label allows for precise differentiation from the unlabeled drug and endogenous compounds in complex biological matrices when using mass spectrometry, without altering the compound's chemical properties.[6]
This guide details a common synthetic route and purification strategy appropriate for producing high-purity Flufenamic acid-¹³C₆ for research and development purposes.
Synthesis of Flufenamic Acid-¹³C₆
The synthesis of Flufenamic acid-¹³C₆ is most effectively achieved via a copper-catalyzed Ullmann condensation reaction.[7] This method involves the coupling of a ¹³C₆-labeled aryl halide with an appropriate aniline (B41778) derivative.[3][8]
Synthetic Scheme
The proposed two-step synthesis begins with commercially available Benzene-¹³C₆, which is first converted to 2-Chlorobenzoic acid-¹³C₆. This labeled intermediate is then coupled with 3-(Trifluoromethyl)aniline.
Caption: Proposed synthetic pathway for Flufenamic acid-¹³C₆.
Experimental Protocol: Ullmann Condensation
This protocol describes the coupling of 2-Chlorobenzoic acid-¹³C₆ and 3-(Trifluoromethyl)aniline.
-
Reagent Setup: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, combine 2-Chlorobenzoic acid-¹³C₆ (1.0 eq), 3-(Trifluoromethyl)aniline (1.2 eq), anhydrous potassium carbonate (K₂CO₃) (2.0 eq), and a catalytic amount of copper powder or copper(I) iodide (0.1 eq).[7][8]
-
Solvent Addition: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[7]
-
Reaction: Heat the mixture to a high temperature (typically 150-200°C) and stir vigorously for 12-24 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into a beaker containing water and acidify to a pH of ~2 with 2M hydrochloric acid (HCl). This will precipitate the crude product.[8]
-
Collect the precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
Dry the crude product under vacuum.
-
Purification of Flufenamic Acid-¹³C₆
Purification is a critical step to ensure the final product meets the high-purity standards required for analytical applications. A multi-step approach involving recrystallization and chromatography is recommended.
Experimental Protocol: Purification
-
Recrystallization:
-
Dissolve the crude Flufenamic acid-¹³C₆ in a minimal amount of a hot organic solvent, such as ethanol (B145695) or an ethanol/water mixture.[9][10]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]
-
-
Flash Chromatography (Optional, for higher purity):
-
If recrystallization does not yield the desired purity, the product can be further purified using flash chromatography on a silica (B1680970) gel stationary phase.[11][12]
-
A suitable mobile phase would be a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to improve peak shape for the acidic product.[11][13]
-
Combine fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Purity Assessment (HPLC)
The purity of the final product should be assessed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[14][15]
-
Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).[15]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, containing an acidic modifier like 0.1% formic acid or phosphoric acid to ensure the analyte is in its protonated form.[13][14]
-
Detection: UV detection at a wavelength of 280 nm or 254 nm.[15][16]
-
Purity Standard: The final product should ideally exhibit >98% purity by HPLC analysis.
Quantitative Data Summary
The following tables provide representative data for the synthesis and purification of Flufenamic acid-¹³C₆ based on typical yields for Ullmann condensations and standard purification losses.
Table 1: Synthesis Reaction Data
| Parameter | Value | Reference |
| Starting Materials | ||
| 2-Chlorobenzoic acid-¹³C₆ | 1.0 g (6.15 mmol) | (Assumed) |
| 3-(Trifluoromethyl)aniline | 1.19 g (7.38 mmol) | [8] |
| Potassium Carbonate | 1.70 g (12.3 mmol) | [8] |
| Copper Catalyst | ~0.1 eq | [7] |
| Reaction Conditions | ||
| Solvent | DMF or NMP | [7] |
| Temperature | 150-200 °C | [7] |
| Duration | 12-24 hours | [7] |
| Outcome | ||
| Expected Crude Yield | 55-75% | [8] |
| Crude Product Mass | ~0.95 - 1.3 g | (Calculated) |
Table 2: Purification and Final Product Data
| Parameter | Value | Reference |
| Purification Method | Recrystallization (Ethanol/Water) | [9] |
| Final Product | Flufenamic acid-¹³C₆ | |
| Appearance | Off-white to pale yellow solid | [17] |
| Final Yield (Post-Purification) | 40-60% (from starting material) | (Estimated) |
| Purity (by HPLC) | > 98% | [14] |
| Molecular Weight | 287.23 g/mol (for ¹³C₆) | [4] |
| Isotopic Enrichment | > 99% ¹³C | (Typical Standard) |
Application Workflow and Process Visualization
Isotopically labeled standards like Flufenamic acid-¹³C₆ are essential for quantitative bioanalysis and metabolic profiling. The diagrams below illustrate the overall experimental workflow and a typical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. FLUFENAMIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Application of stable isotope labeled glutathione and rapid scanning mass spectrometers in detecting and characterizing reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tolfenamic acid-13C6 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1420043-61-3) [witega.de]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Flufenamic acid synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ERIC - EJ1224944 - Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions, Journal of Chemical Education, 2019-Aug [eric.ed.gov]
- 13. biotage.com [biotage.com]
- 14. Separation of Flufenamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. High-performance liquid chromatography of flufenamic acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
Flufenamic acid-13C6 certificate of analysis explained
An In-depth Technical Guide to the Certificate of Analysis for Flufenamic acid-13C6
For researchers, scientists, and drug development professionals, understanding the Certificate of Analysis (CoA) for a stable isotope-labeled compound like this compound is critical for ensuring the quality and reliability of experimental results. This guide provides a detailed explanation of a typical CoA for this compound, including data interpretation, experimental methodologies, and relevant biological pathways.
Understanding the Certificate of Analysis (CoA)
A Certificate of Analysis is a document that confirms a specific batch of a product meets its predetermined specifications. For a research-grade compound such as this compound, the CoA provides essential data on its identity, purity, and other critical quality attributes.
General Information
This section of the CoA provides basic identifying information for the compound.
| Parameter | Example Data |
| Product Name | This compound |
| Catalogue Number | C6413 |
| CAS Number | 1325559-30-5 (for 13C6 labeled) |
| Unlabeled CAS Number | 530-78-9 |
| Molecular Formula | ¹³C₆C₈H₁₀F₃NO₂ |
| Molecular Weight | 287.19 g/mol |
| Lot Number | BCCN1442 |
| Storage Condition | -20°C, protect from light |
| Retest Date | December 2027 |
Quantitative Data Summary
The following tables summarize the key analytical results for a representative batch of this compound.
Table 1: Identity and Purity
| Test | Specification | Result |
| Purity (by HPLC) | ≥ 98.0% | 99.5% |
| Isotopic Enrichment | ≥ 99 atom % ¹³C | 99.6 atom % ¹³C |
| Chemical Identity | Conforms to structure | Conforms |
Table 2: Impurity Profile
| Test | Specification | Result |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.15% |
| Residual Solvents (GC-MS) | Conforms to ICH Q3C | Conforms |
| Heavy Metals (ICP-MS) | ≤ 10 ppm | < 10 ppm |
Experimental Protocols
This section details the methodologies used to obtain the data presented in the CoA.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of the this compound sample by separating it from any non-labeled or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 288 nm.
-
Procedure: A solution of the sample is prepared in the mobile phase and injected into the HPLC system. The purity is calculated by the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
-
Isotopic Enrichment by Mass Spectrometry (MS)
-
Objective: To confirm the incorporation of six ¹³C atoms and determine the percentage of the labeled compound relative to its unlabeled counterpart.
-
Instrumentation: A high-resolution mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap instrument, often coupled with liquid chromatography (LC-MS).[2][3]
-
Method:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured.
-
Procedure: The relative intensities of the ion corresponding to this compound (M) and the unlabeled Flufenamic acid (M-6) are measured. The isotopic enrichment is calculated as the percentage of the M peak area relative to the sum of the M and M-6 peak areas.
-
Chemical Identity by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Procedure: The resulting spectra are compared with the known spectra of Flufenamic acid. The ¹³C spectrum will show characteristic shifts and couplings confirming the positions of the ¹³C labels. The ¹H spectrum should be consistent with the expected structure.[4][5]
-
Water Content by Karl Fischer Titration
-
Objective: To quantify the amount of water present in the sample.
-
Instrumentation: A Karl Fischer titrator (coulometric or volumetric).[6][7]
-
Method:
-
Reagent: Karl Fischer reagent (a solution of iodine, sulfur dioxide, a base, and a solvent).
-
Procedure: A known weight of the sample is dissolved in a suitable solvent and titrated with the Karl Fischer reagent. The endpoint is detected electrochemically. The amount of water is calculated based on the amount of reagent consumed.[8] For very low water content, coulometric Karl Fischer titration is preferred for its higher sensitivity.[9]
-
Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify any residual volatile organic solvents from the manufacturing process.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS), often with a headspace autosampler.[10][11]
-
Method:
-
Sample Preparation: The sample is dissolved in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).
-
Analysis: The vial is heated to volatilize the residual solvents, and an aliquot of the headspace gas is injected into the GC.
-
Procedure: The components are separated based on their boiling points and detected by the mass spectrometer. The results are compared against ICH Q3C guidelines for acceptable limits of various solvent classes.[12]
-
Heavy Metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Objective: To detect and quantify trace amounts of heavy metal impurities.
-
Method:
-
Sample Preparation: The sample is digested in acid to bring the metals into solution.
-
Analysis: The solution is nebulized and introduced into the high-temperature argon plasma, which ionizes the atoms. The ions are then passed into a mass spectrometer and separated by their mass-to-charge ratio.
-
Procedure: The concentration of each metal is determined by comparing its signal intensity to that of a certified reference standard. This method is highly sensitive and can detect metals at parts-per-billion (ppb) levels.[15][16]
-
Signaling Pathway and Experimental Workflow Visualizations
Flufenamic Acid Signaling Pathway
Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[15]
Caption: Mechanism of action of Flufenamic acid via inhibition of COX enzymes.
General CoA Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of a stable isotope-labeled compound like this compound.
Caption: General workflow for the analytical testing of this compound.
References
- 1. Separation of Flufenamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Springer Nature Experiments [experiments.springernature.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. GC/MS Residual Analysis | Medistri SA [medistri.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A rapid ICP-MS screen for heavy metals in pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Analytical Method Validation For Determination Of Heavy Metal In Capsule Shell By Using Inductively Coupled Plasma Mass Spectrometry (icp-ms). [journalijar.com]
physical and chemical properties of Flufenamic acid-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Flufenamic acid-13C6, a stable isotope-labeled derivative of the nonsteroidal anti-inflammatory drug (NSAID), Flufenamic acid. This document is intended to be a valuable resource for professionals in research and development, offering detailed data, experimental methodologies, and insights into its biological mechanisms.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Flufenamic Acid and this compound
| Property | Flufenamic Acid | This compound | Data Source |
| Appearance | Crystalline solid | Solid | [1][2] |
| Molecular Formula | C₁₄H₁₀F₃NO₂ | ¹³C₆C₈H₁₀F₃NO₂ | [3][4] |
| Molecular Weight | 281.23 g/mol | 287.28 g/mol | [1][3][5] |
| CAS Number | 530-78-9 | 1325559-30-5 | [1][5] |
| Melting Point | 133.5 °C | Data not available | [5] |
| Boiling Point | Data not available | Data not available | |
| Solubility in Water | 9.09 mg/L (at 25 °C) | Data not available | [5] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide | Soluble in Acetonitrile (as a solution) | [2] |
| pKa (acidic) | 4.09 | Data not available | [5] |
Spectroscopic Data
Detailed spectral data for this compound is crucial for its identification and characterization in experimental settings. While a dedicated spectrum for the 13C6 isotopologue is not widely published, the expected shifts in mass spectrometry and alterations in the 13C NMR spectrum can be inferred.
Table 2: Key Spectroscopic Data
| Spectroscopic Technique | Flufenamic Acid | This compound (Predicted/Expected) |
| Mass Spectrometry (MS) | [M-H]⁻ at m/z 280.059 | Expected [M-H]⁻ at m/z 286.079 due to the six ¹³C atoms. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Characteristic peaks for 14 carbon atoms. | The six labeled carbon atoms will exhibit characteristic shifts and potentially altered coupling constants. The signals from the ¹³C-labeled benzoic acid ring will be significantly enhanced. |
| ¹H Nuclear Magnetic Resonance (NMR) | Aromatic and amine proton signals. | The proton NMR spectrum is expected to be very similar to the unlabeled compound, with minor changes in coupling constants to the adjacent ¹³C atoms. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C=O, C-F, and aromatic C-H bonds. | The IR spectrum is expected to be very similar to the unlabeled compound, as the vibrational frequencies of these bonds are not significantly affected by the change in carbon isotope. |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physical and chemical properties of this compound.
Determination of Melting Point
Methodology:
The melting point can be determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small amount of dry this compound powder is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
Solubility Determination (Shake-Flask Method)
Methodology:
The equilibrium solubility can be determined using the shake-flask method.[6]
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate (B84403) buffer pH 7.4) in a sealed container.
-
Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
NMR spectra are acquired on a high-field NMR spectrometer.
-
Sample Preparation: A sufficient amount of this compound (typically 5-25 mg for ¹H NMR, and a saturated solution for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[7]
-
Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific nucleus being observed (¹H or ¹³C).
-
Data Acquisition: Standard pulse sequences are used to acquire the spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Methodology:
Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization).
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer's ion source, where it is ionized.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Methodology:
The FTIR spectrum can be recorded using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Background Spectrum: A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental contributions.
-
Sample Application: A small amount of this compound powder is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.
-
Sample Spectrum Acquisition: The infrared beam is passed through the ATR crystal, and the sample spectrum is collected.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum, which shows the characteristic vibrational bands of the molecule.
Biological Activity and Signaling Pathways
Flufenamic acid, the parent compound of this compound, is a nonsteroidal anti-inflammatory drug (NSAID) that primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins.[8] Beyond its COX-inhibitory activity, Flufenamic acid is also known to modulate various ion channels and activate AMP-activated protein kinase (AMPK).[9][10] The isotopic labeling in this compound is not expected to alter these biological activities.
Cyclooxygenase (COX) Inhibition Pathway
Caption: this compound inhibits COX enzymes, blocking prostaglandin (B15479496) synthesis.
AMPK Activation Pathway
Caption: this compound activates AMPK, leading to downstream cellular effects.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for determining the in vitro COX inhibitory activity of this compound.
Conclusion
This compound serves as an essential tool in metabolic studies, pharmacokinetic research, and as an internal standard for the quantification of unlabeled Flufenamic acid. While some of its physical properties have not been experimentally determined, this guide provides a comprehensive overview of its known characteristics, along with detailed protocols for their determination. The well-documented biological activities of the parent compound provide a strong foundation for its application in pharmacological research.
References
- 1. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. Flufenamic acid [webbook.nist.gov]
- 5. Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 10. medchemexpress.com [medchemexpress.com]
The Gold Standard: A Technical Guide to the Isotopic Enrichment and Purity of Flufenamic Acid-13C6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic enrichment and purity of Flufenamic acid-13C6, a critical stable isotope-labeled internal standard for quantitative bioanalytical studies. This document outlines the quality specifications, detailed experimental protocols for verification, and the key signaling pathways of Flufenamic acid, offering a vital resource for researchers in drug metabolism, pharmacokinetics, and clinical mass spectrometry.
Quantitative Data Summary
The quality of a stable isotope-labeled standard is paramount for its use in quantitative analysis. The isotopic enrichment and chemical purity of this compound are key parameters that ensure its reliability as an internal standard. The following tables summarize the typical specifications and provide an example from a certificate of analysis for the unlabeled compound for comparative purposes.
Table 1: Specifications of this compound
| Parameter | Specification |
| Isotopic Enrichment | ≥ 99% ¹³C |
| Chemical Purity | ≥ 98.00% |
| Molecular Formula | ¹³C₆C₈H₁₀F₃NO₂ |
| Molecular Weight | 287.19 g/mol |
Data sourced from a representative supplier specification sheet.[1]
Table 2: Example Certificate of Analysis Data for Flufenamic Acid (Unlabeled)
| Analysis | Specification | Result |
| Appearance | Pale green/grey powder | Conforms |
| Melting Point | 129-133°C | 131.5°C |
| Assay (Aqueous acid-base titration) | ≥ 97% | 102.8% |
This table is illustrative, based on a certificate of analysis for unlabeled Flufenamic acid, and serves to indicate the types of quality control tests performed.[2][3]
Experimental Protocols
Accurate determination of isotopic enrichment and chemical purity is crucial. The following sections detail the methodologies for the analysis of this compound using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Determination of Isotopic Enrichment and Chemical Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general procedure for the determination of isotopic enrichment and chemical purity. Specific parameters may require optimization based on the instrumentation used.
Objective: To quantify the isotopic enrichment of the 13C6-labeled Flufenamic acid and to determine its chemical purity by assessing the presence of unlabeled Flufenamic acid and other impurities.
Materials and Equipment:
-
This compound reference standard
-
Flufenamic acid analytical standard (unlabeled)
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF)
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of unlabeled Flufenamic acid in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the unlabeled Flufenamic acid stock solution to concentrations ranging from 0.1% to 5% of the this compound working solution concentration.
-
Prepare a working solution of this compound at a suitable concentration for LC-MS analysis (e.g., 1 µg/mL).
-
-
LC-MS Analysis:
-
LC Method:
-
Flow rate: 0.4 mL/min
-
Column temperature: 40°C
-
Injection volume: 5 µL
-
Gradient elution: Start with 95% Mobile Phase A, ramp to 5% Mobile Phase A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
MS Method:
-
Ionization mode: Negative Electrospray Ionization (ESI-)
-
Mass analyzer mode: Full scan
-
Scan range: m/z 100-500
-
Resolution: ≥ 70,000
-
Monitor the exact masses of the deprotonated ions for unlabeled Flufenamic acid ([M-H]⁻ at m/z 280.0642) and this compound ([M+6-H]⁻ at m/z 286.0844).
-
-
-
Data Analysis and Calculation:
-
Isotopic Enrichment:
-
Acquire the full scan mass spectrum of the this compound working solution.
-
Extract the ion chromatograms for the M+0 to M+6 isotopologues.
-
Correct the observed intensities for the natural isotopic abundance of other elements in the molecule.
-
Calculate the isotopic enrichment using the following formula:
-
-
Chemical Purity:
-
Analyze the calibration standards of unlabeled Flufenamic acid to establish a linear regression curve of peak area versus concentration.
-
Analyze the this compound working solution.
-
Quantify the amount of unlabeled Flufenamic acid present in the labeled material using the calibration curve.
-
Calculate the chemical purity by subtracting the percentage of the unlabeled compound and any other identified impurities from 100%.
-
-
Workflow for LC-MS Analysis of Isotopic Purity
References
Flufenamic Acid-13C6: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Flufenamic acid-13C6, a labeled analog of the non-steroidal anti-inflammatory drug (NSAID) Flufenamic acid. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, and detailed experimental protocols for investigating its biological activities.
Core Compound Specifications
This compound is a stable isotope-labeled version of Flufenamic acid, where six carbon atoms in the benzoic acid ring are replaced with Carbon-13 isotopes. This labeling provides a valuable tool for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.
| Parameter | Value | Reference |
| CAS Number | 1325559-30-5 | [1][2][3] |
| Molecular Formula | C8¹³C6H10F3NO2 | [3] |
| Molecular Weight | 287.19 g/mol | [3][4] |
Mechanism of Action and Biological Activity
Flufenamic acid, the parent compound of this compound, is a multifunctional molecule with a range of biological effects. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation.[3] Beyond its anti-inflammatory properties, Flufenamic acid is also a known modulator of various ion channels and a potent activator of AMP-activated protein kinase (AMPK).[3][5][6]
The key biological activities of Flufenamic acid include:
-
COX Inhibition: It acts as a non-steroidal anti-inflammatory agent by inhibiting COX enzymes.[3]
-
AMPK Activation: Flufenamic acid activates AMPK, a central regulator of cellular energy homeostasis.[3][5]
-
Ion Channel Modulation: It modulates a variety of ion channels, including chloride, L-type Ca2+, and non-selective cation channels.[3][6]
-
NF-κB Pathway Inhibition: It has been shown to suppress the activation of the NF-κB signaling pathway, a critical regulator of inflammatory responses.
Key Signaling Pathways
Flufenamic acid is involved in several critical signaling pathways. Understanding these pathways is crucial for elucidating its therapeutic potential and off-target effects.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the biological effects of Flufenamic acid.
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol is adapted for Flufenamic acid from a general fluorometric COX inhibitor screening assay.
Objective: To determine the in vitro IC50 value of Flufenamic acid for COX-1 and COX-2 enzymes.
Materials:
-
This compound (or Flufenamic acid)
-
COX-1 and COX-2 enzymes (reconstituted)
-
COX Assay Buffer
-
Hemin
-
COX Probe
-
Arachidonic Acid solution
-
DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Flufenamic acid in DMSO.
-
Perform serial dilutions of the stock solution in COX Assay Buffer to achieve a range of test concentrations.
-
Reconstitute COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a master mix containing Assay Buffer, Hemin, and the COX Probe.
-
-
Assay Protocol:
-
Add the master mix to each well of the 96-well plate.
-
Add the diluted Flufenamic acid solutions to the respective wells. Include vehicle control (DMSO) and a known COX inhibitor as a positive control.
-
Add the reconstituted COX-1 or COX-2 enzyme to all wells except for a no-enzyme control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the Arachidonic Acid solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity kinetically (excitation ~535 nm, emission ~587 nm).
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of Flufenamic acid.
-
Plot the percentage of inhibition against the logarithm of the Flufenamic acid concentration to determine the IC50 value.[7]
-
AMPK Activation Assay in HUVECs (Western Blot)
Objective: To assess the effect of Flufenamic acid on the phosphorylation of AMPK in Human Umbilical Vein Endothelial Cells (HUVECs).[8]
Materials:
-
HUVECs
-
Cell culture medium
-
Flufenamic acid
-
DMSO
-
Ice-cold PBS
-
Phospho-protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to 70-80% confluency.
-
Treat cells with varying concentrations of Flufenamic acid (dissolved in DMSO) or vehicle control for the desired time.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with ice-cold phospho-protein lysis buffer.[4]
-
Collect cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the chemiluminescent signal using an ECL substrate and an imaging system.[4]
-
-
Data Analysis:
-
Quantify band intensities and normalize the phosphorylated AMPK levels to total AMPK levels.
-
Ion Channel Modulation (Whole-Cell Patch Clamp)
Objective: To investigate the modulatory effects of Flufenamic acid on specific ion channels expressed in a suitable cell line (e.g., HEK293 cells transfected with the channel of interest).[9]
Materials:
-
Transfected cells expressing the ion channel of interest
-
External and internal recording solutions
-
Flufenamic acid
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Glass micropipettes
Procedure:
-
Pipette Preparation:
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Cell Recording:
-
Establish a giga-ohm seal between the micropipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Record baseline channel activity in the absence of Flufenamic acid using appropriate voltage-clamp protocols.
-
Perfuse the cell with the external solution containing various concentrations of Flufenamic acid.
-
Record the channel activity in the presence of the compound.
-
Wash out the compound to observe the reversibility of the effect.
-
-
Data Analysis:
-
Analyze the recorded currents to determine changes in channel properties such as current amplitude, activation/inactivation kinetics, and voltage-dependence.
-
Conclusion
This compound is a critical tool for detailed pharmacological and metabolic studies of Flufenamic acid. The provided technical information and experimental protocols offer a solid foundation for researchers to explore its multifaceted biological activities and potential therapeutic applications. The ability of Flufenamic acid to modulate key signaling pathways in inflammation, cellular energy, and ion homeostasis highlights its significance as a subject for further investigation.
References
- 1. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Nonsteroidal anti-inflammatory drug flufenamic acid is a potent activator of AMP-activated protein kinase [pubmed.ncbi.nlm.nih.gov]
- 6. Flufenamic acid as an ion channel modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Flufenamic acid promotes angiogenesis through AMPK activation [pubmed.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Solubility Profile of Flufenamic Acid-13C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Flufenamic acid-13C6, a stable isotope-labeled derivative of the nonsteroidal anti-inflammatory drug (NSAID), Flufenamic acid. Understanding the solubility of this compound in various solvents is critical for a wide range of applications in drug metabolism, pharmacokinetic studies, and as an internal standard in analytical methodologies.
Quantitative Solubility Data
The solubility of Flufenamic acid has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a clear comparison for researchers selecting appropriate solvent systems for their experimental needs.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~ 39 | ~ 138.6 | [1] |
| Dimethylformamide (DMF) | ~ 59 | ~ 209.8 | [1] |
| Ethanol | ~ 11 - 28.12 | ~ 39.1 - 100 | [1][2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 0.05 | ~ 0.18 | [1] |
| Water | 0.00909 (at 25 °C) | 0.032 | [3][4] |
Note: The molecular weight of Flufenamic acid (281.23 g/mol ) was used for the calculation of molar concentration. The molecular weight of this compound (287.27 g/mol ) would result in slightly lower molar concentrations for the same mg/mL value.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5][6][7] This protocol provides a foundational approach for researchers to ascertain the solubility of this compound in a solvent of interest.
Materials and Equipment:
-
This compound
-
Solvent of choice
-
Glass vials with screw caps
-
Shaker or rotator capable of constant agitation
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the chosen solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) to allow for continuous agitation.
-
Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.[8]
-
-
Sample Separation:
-
After equilibration, remove the vial and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vial at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Visualization of a Key Signaling Pathway
Flufenamic acid, as an NSAID, primarily exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[9] This action reduces the production of prostaglandins, which are key mediators of inflammation and pain.[9] Additionally, Flufenamic acid has been shown to modulate various ion channels and signaling pathways, including the NF-κB and AMP-activated protein kinase (AMPK) pathways.[9][10]
Caption: Simplified overview of Flufenamic Acid's mechanism of action.
This guide provides essential information on the solubility of Flufenamic acid, offering a valuable resource for researchers and professionals in the field of drug development and analysis. The provided experimental protocol and signaling pathway diagram further enhance the practical application of this knowledge.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tocris.com [tocris.com]
- 3. Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. benchchem.com [benchchem.com]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. What is the mechanism of Flufenamic Acid? [synapse.patsnap.com]
- 10. Nonsteroidal anti-inflammatory drug flufenamic acid is a potent activator of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Storage of Flufenamic acid-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Flufenamic acid-13C6, a stable isotope-labeled internal standard crucial for quantitative bioanalysis. The information presented herein is curated from technical datasheets, safety data sheets, and peer-reviewed scientific literature to ensure accuracy and relevance for research and drug development applications.
Introduction to this compound
This compound is the hexacarbon-13 labeled version of Flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID).[1] As a stable isotopically labeled (SIL) internal standard, it is the preferred choice for quantitative bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS).[2][3] The use of a SIL internal standard with identical chemical properties to the analyte can effectively compensate for variability in sample preparation, chromatography, and ionization, leading to improved accuracy and precision in analytical methods.[4] The 13C label is stable and does not exhibit the potential for exchange that can sometimes be observed with deuterium-labeled standards.
Recommended Storage Conditions
Proper storage is paramount to maintain the integrity and stability of this compound. The following table summarizes the recommended storage conditions for the solid compound and its solutions.
| Form | Storage Temperature | Relative Humidity | Light Conditions | Container | Shelf Life (Solid) |
| Solid | -20°C (long-term) | Dry | Protect from light | Tightly sealed | ≥ 4 years[5] |
| Room Temperature (short-term) | Dry | Protect from light | Tightly sealed | Data not available | |
| Solution in Organic Solvent | -20°C | N/A | Protect from light | Tightly sealed, inert atmosphere | 6 months[6] |
| -80°C | N/A | Protect from light | Tightly sealed, inert atmosphere | 1 year[6] | |
| Aqueous Solution | Refrigerated | N/A | Protect from light | Tightly sealed | Not recommended for more than one day |
Stability Profile
The stability of this compound is expected to be comparable to that of unlabeled Flufenamic acid. Forced degradation studies on Flufenamic acid provide valuable insights into its potential degradation pathways under various stress conditions.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following table summarizes the stability of Flufenamic acid under different stress conditions.
| Stress Condition | Reagents and Conditions | Observation | Stability |
| Acid Hydrolysis | 0.1 M HCl, heated at 80°C for 2 hours | Significant degradation (12.65% decomposed) | Labile[7] |
| Base Hydrolysis | 0.1 M NaOH, heated at 80°C for 2 hours | No significant degradation | Stable[7] |
| Oxidative Degradation | 30% H2O2, at room temperature for 24 hours | No significant degradation | Stable[7] |
| Thermal Degradation | Dry heat at 100°C for 48 hours | No significant degradation | Stable[7] |
| Photodegradation | Exposure to artificial sunlight (300-450 nm) for 6 hours | Complete transformation | Labile[8] |
The primary photodegradation pathway involves the photohydrolysis of the trifluoromethyl group, leading to the formation of 2,3′-imino-dibenzoic acid.[8]
Experimental Protocols
This section outlines detailed methodologies for assessing the stability of this compound.
Protocol for Forced Degradation Studies
This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (30%)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H2O2.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Spread a thin layer of solid this compound in a petri dish.
-
Place the dish in a calibrated oven at 100°C for 48 hours.
-
Dissolve the stressed solid in methanol and dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Photodegradation:
-
Expose a solution of this compound (100 µg/mL in methanol:water 50:50) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic acid in Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 290 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
Visualizations
The following diagrams illustrate the workflow for stability testing and the logical relationship of factors affecting the stability of this compound.
Caption: Workflow for Forced Degradation Stability Testing of this compound.
References
- 1. schd-shimadzu.com [schd-shimadzu.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
understanding the mass spectrum of Flufenamic acid-13C6
An In-depth Technical Guide to the Mass Spectrum of Flufenamic Acid-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Isotopic Labeling
Flufenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) from the anthranilic acid derivative class.[1] The ¹³C₆ variant is labeled with six heavy carbon atoms in the benzoic acid ring, leading to a predictable mass shift.
-
Flufenamic Acid: C₁₄H₁₀F₃NO₂
-
Molecular Weight: 281.23 g/mol [2]
-
-
Flufenamic Acid-¹³C₆: C₈¹³C₆H₁₀F₃NO₂
-
Molecular Weight: 287.25 g/mol
-
The six ¹³C atoms are incorporated into the anthranilic acid portion of the molecule. This specific labeling is critical for its use as an internal standard, as the labeled ring is a stable part of the molecule and is retained in major fragments, allowing for accurate quantification in complex matrices.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of Flufenamic acid-¹³C₆ is expected to mirror that of the unlabeled compound, with a +6 Da shift for the molecular ion and any fragments containing the labeled phenyl ring. The primary ionization techniques for such molecules are Electrospray Ionization (ESI) and Electron Ionization (EI).
Electrospray Ionization (ESI-MS)
In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is the most abundant ion. For Flufenamic acid-¹³C₆, this would be observed at m/z 286.08. Fragmentation of this precursor ion via collision-induced dissociation (CID) is predicted to yield the following major fragments:
| Feature | Flufenamic Acid (m/z) | Flufenamic Acid-¹³C₆ (m/z) | Description |
| Precursor Ion [M-H]⁻ | 280.06 | 286.08 | Deprotonated molecule |
| Fragment 1 | 236.07 | 242.09 | Loss of CO₂ (44 Da) |
| Fragment 2 | 216.06 | 222.08 | Loss of CO₂ and HF (64 Da) |
| Fragment 3 | 167.06 | 173.08 | Cleavage of the amine bond |
Electron Ionization (EI-MS)
Under EI conditions, the molecular ion (M⁺˙) is typically observed, followed by characteristic fragmentation.
| Feature | Flufenamic Acid (m/z) | Flufenamic Acid-¹³C₆ (m/z) | Description |
| Molecular Ion [M]⁺˙ | 281 | 287 | Radical cation |
| Fragment 1 | 264 | 270 | Loss of OH (17 Da) |
| Fragment 2 | 236 | 242 | Loss of COOH radical (45 Da) |
| Fragment 3 | 216 | 222 | Subsequent loss of HF (20 Da) |
Experimental Protocol: LC-MS/MS Analysis
This section details a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Flufenamic acid using its ¹³C₆-labeled internal standard.
Sample Preparation
Effective sample preparation is crucial to remove matrix interferences and ensure accurate quantification.[3][4][5] A common method for plasma or serum is protein precipitation.
-
Spiking: To 100 µL of plasma, add 10 µL of Flufenamic acid-¹³C₆ internal standard solution (e.g., 1 µg/mL in methanol).
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Flufenamic Acid | 280.1 | 236.1 | 15 |
| Flufenamic Acid-¹³C₆ | 286.1 | 242.1 | 15 |
Visualizations
Predicted ESI-MS/MS Fragmentation Pathway
References
Methodological & Application
Application Notes and Protocols for Flufenamic acid-13C6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, known for its analgesic, anti-inflammatory, and antipyretic properties.[1] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) that mediate pain and inflammation.[2] Accurate characterization of the pharmacokinetic profile of flufenamic acid is crucial for determining appropriate dosing regimens and ensuring its safe and effective use.
The use of stable isotope-labeled internal standards, such as Flufenamic acid-13C6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalytical studies.[3][4] The 13C-labeled internal standard co-elutes with the unlabeled drug, providing superior correction for matrix effects and variability during sample preparation and analysis, leading to highly accurate and precise quantification of the drug in biological matrices.[3][4]
These application notes provide a detailed protocol for the use of this compound in pharmacokinetic studies of flufenamic acid, including sample preparation, LC-MS/MS analysis, and data interpretation.
Pharmacokinetic Parameters of Flufenamic Acid
The pharmacokinetic profile of flufenamic acid in humans has been investigated, revealing significant inter-individual variability.[5][6] The following table summarizes key pharmacokinetic parameters following oral administration of a 200 mg dose to healthy volunteers.[5]
| Parameter | Value | Unit | Reference |
| Peak Plasma Concentration (Cmax) | 6 - 20 | µg/mL | [5] |
| Time to Peak Concentration (Tmax) | ~1.5 | hours | [5] |
| Terminal Elimination Half-life (t1/2) | 5 - 22 | hours | [5] |
| Total Body Clearance (CL/F) | 80 - 150 | mL/min | [5] |
| Apparent Volume of Distribution (Vd/F) | Much larger than total body water | - | [5] |
| Mean Residence Time (MRT) | 4 - 28 | hours | [5] |
Experimental Protocols
A robust and validated bioanalytical method is essential for the accurate determination of flufenamic acid concentrations in biological samples for pharmacokinetic studies. The following is a representative protocol for the analysis of flufenamic acid in human plasma using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and common method for extracting small molecules like NSAIDs from plasma samples.[7]
Materials:
-
Human plasma samples containing flufenamic acid
-
This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g and 4°C)
-
96-well plates or microcentrifuge tubes
-
Pipettes
Procedure:
-
Thaw plasma samples on ice.
-
In a 96-well plate or microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the this compound internal standard solution to each plasma sample.
-
Add 300 µL of ice-cold acetonitrile to each sample to precipitate the proteins.
-
Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective technique for quantifying drugs in complex biological matrices.[7][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: A reverse-phase C18 column is typically suitable for the separation of NSAIDs.[9]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Flufenamic acid: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined by direct infusion and optimization)
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined by direct infusion and optimization)
-
-
Ion Source Temperature: 500°C
-
Collision Gas: Argon
Data Analysis and Pharmacokinetic Modeling
-
Quantification: The concentration of flufenamic acid in each sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are then analyzed using non-compartmental or compartmental pharmacokinetic modeling software to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, CL/F, and Vd/F.
Visualizations
Experimental Workflow
Caption: Workflow for pharmacokinetic analysis of flufenamic acid.
Signaling Pathway of Flufenamic Acid
Caption: Primary mechanism of action of flufenamic acid.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Flufenamic Acid? [synapse.patsnap.com]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of flufenamic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissolution Behavior of Flufenamic Acid in Heated Mixtures with Nanocellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchps.com [jchps.com]
- 8. rfppl.co.in [rfppl.co.in]
- 9. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for Metabolic Profiling of Flufenamic Acid using Flufenamic Acid-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. Stable isotope-labeled internal standards, such as Flufenamic acid-13C6, are invaluable tools in metabolic studies. The incorporation of six carbon-13 atoms provides a distinct mass shift (+6 Da) from the unlabeled drug, enabling precise differentiation and quantification of the parent drug and its metabolites from endogenous compounds in complex biological matrices using mass spectrometry. This application note provides a comprehensive overview and detailed protocols for the use of this compound in the metabolic profiling of flufenamic acid.
Metabolic Pathways of Flufenamic Acid
The primary metabolic pathways of flufenamic acid involve Phase I hydroxylation followed by Phase II glucuronidation. While the exact position of hydroxylation can vary, a common site for aromatic hydroxylation is the para-position of the aniline (B41778) ring. The subsequent glucuronidation occurs at the carboxylic acid moiety or the newly introduced hydroxyl group.
Metabolic pathway of flufenamic acid.
Experimental Workflow for Metabolic Profiling
A typical workflow for the metabolic profiling of flufenamic acid using this compound involves in vitro or in vivo experiments, sample preparation, LC-MS/MS analysis, and data processing.
Experimental workflow for metabolic profiling.
Quantitative Data Presentation
Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only, as no published studies with this compound were available at the time of this writing. The data represents a simulated time-course study of flufenamic acid and its primary metabolites in plasma following administration of a mixture of flufenamic acid and this compound.
| Time (hours) | Flufenamic Acid (ng/mL) | This compound (ng/mL) | Hydroxylated Flufenamic Acid (ng/mL) | Flufenamic Acid Glucuronide (ng/mL) |
| 0.5 | 150.2 | 155.8 | 12.5 | 8.2 |
| 1 | 280.5 | 290.1 | 25.8 | 18.9 |
| 2 | 450.1 | 465.3 | 48.2 | 40.1 |
| 4 | 320.7 | 330.5 | 65.4 | 75.6 |
| 8 | 150.9 | 155.2 | 40.1 | 98.3 |
| 12 | 75.3 | 77.8 | 22.7 | 85.1 |
| 24 | 15.1 | 15.9 | 5.2 | 40.6 |
| Analyte | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) |
| Flufenamic Acid | 281.23 | 280.1 | 236.1 |
| This compound | 287.27 | 286.1 | 242.1 |
| Hydroxylated Flufenamic Acid | 297.23 | 296.1 | 252.1 |
| Flufenamic Acid Glucuronide | 457.36 | 456.1 | 280.1 |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
Objective: To investigate the metabolism of flufenamic acid in a controlled in vitro system.
Materials:
-
Flufenamic acid
-
This compound (Internal Standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add flufenamic acid (final concentration 1 µM) to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching of Reaction:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile (2 volumes) to stop the enzymatic reaction.
-
-
Internal Standard Spiking:
-
Add this compound internal standard to each quenched sample to a final concentration of 100 ng/mL.
-
-
Sample Processing:
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system for analysis.
-
LC-MS/MS Analysis Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
MRM Transitions: (Refer to the quantitative data table for specific transitions)
Conclusion
The use of this compound as an internal standard provides a robust and accurate method for the metabolic profiling of flufenamic acid. The detailed protocols and workflow presented here offer a comprehensive guide for researchers in drug metabolism and pharmacokinetics to design and execute studies aimed at elucidating the biotransformation of flufenamic acid. This approach is essential for a deeper understanding of the drug's disposition and for the development of safer and more effective therapeutic strategies.
Application Notes and Protocols for the Quantitative Analysis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Using Flufenamic Acid-13C6 as an Internal Standard
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a widely used class of medications for treating pain and inflammation.[1] Accurate and reliable quantification of NSAIDs in various biological matrices is crucial for pharmacokinetic studies, drug monitoring, and quality control. This document provides a detailed application note and protocol for the quantitative analysis of a panel of NSAIDs using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Flufenamic acid-13C6 as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS-based bioanalysis as it mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and ensuring accurate quantification.[2][3]
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of NSAIDs.
Experimental Protocols
This section details the methodologies for the quantitative analysis of NSAIDs using this compound as an internal standard.
Standard and Sample Preparation
1.1. Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each NSAID analyte and this compound in methanol (B129727). Store at -18°C. These solutions are typically stable for up to 12 months.[4]
-
Working Standard Solutions (100 µg/mL): Dilute the stock solutions with methanol to prepare working standard solutions. These are generally stable for 6 months when stored at -18°C.[4]
-
Mixed Standard Solutions: Prepare mixed standard solutions containing all NSAID analytes at various concentrations by diluting the working standard solutions.
-
Internal Standard Working Solution (2 µg/mL): Dilute the this compound working standard solution with methanol to a final concentration of 2 µg/mL.[4]
1.2. Sample Preparation (Protein Precipitation) This protocol is a general guideline for plasma or serum samples.[3]
-
To a 100 µL aliquot of the biological sample (e.g., plasma, urine), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
LC-MS/MS Analysis
2.1. Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4]
-
Column: A Kinetex XB-C18 column (2.6 µm, 100 Å, 100 × 2.1 mm) or a similar C8 or C18 reversed-phase column is suitable.[4][5]
-
Column Temperature: 40°C.[5]
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 2 µL.[5]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is linearly increased to elute the analytes, and then returned to the initial conditions for column re-equilibration.[5]
2.2. Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
-
Ionization Mode: ESI can be operated in either positive or negative ion mode. Negative ionization is often suitable for acidic NSAIDs.[4]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The specific precursor and product ion transitions for each analyte and the internal standard need to be optimized.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of NSAIDs.
Table 1: Linearity and Detection Limits of Selected NSAIDs
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r) | Limit of Detection (LOD) (ng/mL) |
| Flufenamic Acid | 50 - 300 | > 0.999 | 0.5 - 4.0 |
| Diclofenac (B195802) | 50 - 300 | > 0.999 | 0.5 - 4.0 |
| Indomethacin (B1671933) | 100 - 500 | > 0.999 | 0.5 - 4.0 |
| Ketoprofen (B1673614) | 100 - 500 | > 0.999 | 0.5 - 4.0 |
Data synthesized from a study on selected NSAIDs.[6]
Table 2: Recovery and Precision Data for NSAIDs in Biological Matrices
| Matrix | Analyte | Recovery (%) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| Milk | Flufenamic Acid | 108 | < 15 | < 15 |
| Mefenamic Acid | 108 | < 15 | < 15 | |
| Diclofenac | - | 16.2 | - | |
| Muscle | Firocoxib | 85.0 | < 15 | < 15 |
| Rofecoxib | 109 | < 15 | < 15 |
Data from a multi-residue analysis of NSAIDs in animal-derived food.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of NSAIDs using LC-MS/MS.
Caption: Workflow for NSAID analysis.
Logical Relationship of Internal Standard Method
This diagram outlines the principle of using a stable isotope-labeled internal standard for accurate quantification.
Caption: Principle of internal standard use.
References
- 1. Nanoprodrugs of NSAIDs: Preparation and Characterization of Flufenamic Acid Nanoprodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vibgyorpublishers.org [vibgyorpublishers.org]
- 6. Determination of diclofenac sodium, flufenamic acid, indomethacin and ketoprofen by LC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sample Preparation for the Bioanalysis of Flufenamic Acid-13C6 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. In bioanalytical studies, particularly those involving pharmacokinetics, stable isotope-labeled internal standards are crucial for accurate quantification. Flufenamic acid-13C6 serves as an ideal internal standard for mass spectrometry-based assays due to its chemical similarity to the parent drug, allowing it to compensate for variations in sample preparation and instrument response. Effective sample preparation is a critical step to remove interferences from complex biological matrices like plasma, serum, or urine, ensuring the reliability and sensitivity of the subsequent LC-MS/MS analysis. This document outlines and compares three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Overview of Sample Preparation Techniques
The choice of sample preparation technique depends on the required cleanliness of the extract, the desired limit of quantification, and the sample throughput needs. For the analysis of this compound and its unlabeled counterpart, the primary goal is to remove proteins and phospholipids (B1166683) from the biological matrix, which can cause ion suppression in the mass spectrometer and shorten the lifespan of the analytical column.
-
Protein Precipitation (PPT): A simple and fast method where a water-miscible organic solvent is added to the sample to denature and precipitate proteins.[1] It is a high-throughput technique but may result in a less clean extract compared to LLE or SPE.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[2][3] LLE provides a cleaner sample than PPT by removing more matrix components.
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[4] The analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated sample. SPE is often considered the most effective but also the most time-consuming and costly of the three methods.[4]
Quantitative Data Presentation
The following table summarizes typical performance characteristics for the analysis of fenamate drugs (like Mefenamic and Flufenamic acid) using the three different sample preparation techniques. Data is compiled from various studies on closely related compounds and should be considered representative.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | > 80%[5] | ~ 73%[3] | > 99%[6] |
| Matrix Effect | High | Moderate | Low[7] |
| Limit of Quantification (LOQ) | ~20 ng/mL[3] | 0.5 - 20 ng/mL[3][8] | ~1.5 µg/L (1.5 ng/mL)[6] |
| Linearity (r²) | > 0.99 | > 0.999[8] | > 0.99[6] |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Moderate | High |
| Solvent Consumption | Low | High | Moderate |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is adapted for the extraction of Flufenamic acid from human plasma.
Materials:
-
Human plasma sample
-
This compound internal standard (IS) working solution
-
Acetonitrile (B52724) (ACN), HPLC grade[5]
-
Centrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the human plasma sample into a 1.5 mL centrifuge tube.
-
Add 10 µL of the this compound IS working solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.[1]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject the sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting Flufenamic acid from plasma or serum.[8]
Materials:
-
Plasma/serum sample
-
This compound IS working solution
-
Extraction solvent (e.g., Ethyl Acetate (B1210297) or a mixture like diethyl ether/dichloromethane)
-
Acidifying agent (e.g., 1 M HCl) to adjust pH
-
Centrifuge tubes (5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the plasma/serum sample into a 5 mL centrifuge tube.
-
Add 20 µL of the this compound IS working solution.
-
Add 50 µL of 1 M HCl to acidify the sample to a pH of approximately 3-4.
-
Add 2 mL of ethyl acetate to the tube.
-
Cap the tube and vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol uses a reversed-phase (e.g., C18) SPE cartridge, which is suitable for acidic drugs like Flufenamic acid.[6]
Materials:
-
Plasma sample
-
This compound IS working solution
-
SPE cartridges (e.g., C18, 100 mg)
-
SPE vacuum manifold
-
Methanol (B129727), HPLC grade (for conditioning and elution)
-
Deionized water (for equilibration)
-
Wash solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol with 1% trifluoroacetic acid and 0.2% acetic acid)[6]
Procedure:
-
Sample Pre-treatment:
-
Pipette 500 µL of the plasma sample into a tube.
-
Add 50 µL of the this compound IS working solution.
-
Dilute the sample with 500 µL of 2% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analytes with 1 mL of the elution solvent.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
-
Visualization of Workflows
The following diagrams illustrate the workflows for the described sample preparation techniques and the overall analytical process.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.unibo.it [cris.unibo.it]
- 8. High-performance liquid chromatography of flufenamic acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated Bioanalytical Method for the Quantification of Flufenamic Acid in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. Accurate quantification of flufenamic acid in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies during drug development. This application note provides a detailed protocol for a robust and validated bioanalytical method for the determination of flufenamic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Flufenamic acid-13C6, to ensure high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.
The validation of this method has been performed in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring data reliability for regulatory submissions.[1][2][3][4]
Experimental
Materials and Reagents
-
Flufenamic acid (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA as anticoagulant)
-
All other chemicals and solvents were of analytical grade.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) was used for separation.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient was employed for the separation, starting from a low percentage of organic phase and ramping up to elute the analyte and internal standard.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for flufenamic acid and its internal standard are presented in Table 1. The transitions for this compound are predicted based on a +6 Da mass shift from the parent compound, a standard approach for stable isotope-labeled internal standards.
Table 1: MRM Transitions for Flufenamic Acid and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Flufenamic Acid | 280.1 | 236.1 | 200 |
| This compound | 286.1 | 242.1 | 200 |
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Primary stock solutions of flufenamic acid and this compound were prepared in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: A series of working standard solutions of flufenamic acid were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to cover the desired calibration range.
-
Internal Standard (IS) Working Solution: The this compound stock solution was diluted with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Control (QC) Samples: Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 to 1000 ng/mL. QC samples were prepared in the same manner at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and rapid method for extracting flufenamic acid from plasma.
-
Label all sample tubes appropriately.
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 10 µL of the supernatant into the LC-MS/MS system for analysis.
Bioanalytical Method Validation
The method was validated according to the ICH M10 guidelines, assessing the following parameters:
-
Selectivity: The absence of interfering peaks at the retention times of flufenamic acid and the internal standard was evaluated in at least six different sources of blank human plasma.
-
Calibration Curve: The linearity of the method was assessed by analyzing calibration curves on three separate days. The peak area ratio of the analyte to the internal standard was plotted against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used.
-
Accuracy and Precision: Intra-day and inter-day accuracy and precision were determined by analyzing five replicates of the LLOQ, LQC, MQC, and HQC samples on three different days. The acceptance criteria are a precision (%CV) within ±15% (±20% for LLOQ) and an accuracy (%RE) within ±15% (±20% for LLOQ).
-
Recovery: The extraction recovery of flufenamic acid was determined by comparing the peak areas of the analyte from extracted plasma samples with those of post-extraction spiked samples at three QC levels.
-
Matrix Effect: The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked plasma samples from six different sources with the peak areas of the analyte in neat solutions.
-
Stability: The stability of flufenamic acid in human plasma was assessed under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability.
Data Presentation
The quantitative data from the bioanalytical method validation are summarized in the following tables.
Table 2: Calibration Curve Summary
| Parameter | Acceptance Criteria | Result |
| Linearity Range (ng/mL) | - | 1 - 1000 |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Pass |
Table 3: Intra-Day and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%RE) |
| LLOQ | 1 | ≤ 20% | Within ±20% | ≤ 20% | Within ±20% |
| LQC | 3 | ≤ 15% | Within ±15% | ≤ 15% | Within ±15% |
| MQC | 100 | ≤ 15% | Within ±15% | ≤ 15% | Within ±15% |
| HQC | 800 | ≤ 15% | Within ±15% | ≤ 15% | Within ±15% |
Table 4: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 85 - 115% | 85 - 115% |
| MQC | 100 | 85 - 115% | 85 - 115% |
| HQC | 800 | 85 - 115% | 85 - 115% |
Table 5: Stability Summary
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation) | Result |
| Bench-Top Stability | 24 hours | Room Temp. | Within ±15% | Pass |
| Freeze-Thaw Stability | 3 cycles | -20°C to RT | Within ±15% | Pass |
| Long-Term Storage Stability | 90 days | -80°C | Within ±15% | Pass |
Visualizations
Caption: Overall experimental workflow for the bioanalytical method.
Caption: Decision-making process for bioanalytical method validation.
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of flufenamic acid in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures reliable results. The method has been successfully validated according to current regulatory guidelines and is suitable for use in clinical and non-clinical studies requiring the measurement of flufenamic acid concentrations.
References
- 1. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. MRMaid, the Web-based Tool for Designing Multiple Reaction Monitoring (MRM) Transitions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Flufenamic Acid-¹³C₆ in Metabolic Fate Studies: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flufenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, is utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic efficacy and safety profile. The use of stable isotope-labeled compounds, such as Flufenamic acid-¹³C₆, offers a powerful tool for elucidating the absorption, distribution, metabolism, and excretion (ADME) of this drug without the need for radioactive tracers.[3][4] This document provides detailed application notes and protocols for conducting metabolic fate studies of Flufenamic acid using its ¹³C₆-labeled analog as a tracer.
The primary mechanism of action of flufenamic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) that mediate inflammation and pain.[2] Beyond its anti-inflammatory effects, flufenamic acid has been shown to modulate various ion channels and activate AMP-activated protein kinase (AMPK), suggesting a broader pharmacological profile.[1][5]
Principle of Stable Isotope Tracing
Stable isotope labeling involves the incorporation of non-radioactive heavy isotopes, such as ¹³C, into a drug molecule.[4] The resulting labeled compound is chemically identical to the parent drug and participates in the same biochemical reactions.[4] Mass spectrometry can readily distinguish between the labeled (Flufenamic acid-¹³C₆) and unlabeled drug and their respective metabolites based on their mass-to-charge (m/z) ratio.[6] This allows for precise quantification and differentiation of the administered drug from endogenous compounds.[3]
Application Notes
The use of Flufenamic acid-¹³C₆ as a tracer is particularly advantageous in "human AME" (absorption, metabolism, and excretion) studies and in preclinical animal models. This approach allows for the accurate determination of pharmacokinetic profiles and the identification of metabolic pathways.
Key Applications:
-
Pharmacokinetic (PK) Analysis: Co-administration of a therapeutic dose of unlabeled flufenamic acid with a microdose of Flufenamic acid-¹³C₆ allows for the precise determination of absolute bioavailability and characterization of its absorption and elimination kinetics.[7]
-
Metabolite Identification and Profiling: The distinct isotopic signature of Flufenamic acid-¹³C₆ and its metabolites simplifies their detection and structural elucidation in complex biological matrices like plasma, urine, and feces.[3][8] The mass shift of +6 Da serves as a clear indicator of drug-related compounds.
-
Mass Balance Studies: Quantifying the excretion of Flufenamic acid-¹³C₆ and its labeled metabolites in urine and feces provides a comprehensive understanding of the drug's elimination pathways and the extent of its metabolism.
-
Drug-Drug Interaction Studies: Investigating how co-administered drugs affect the metabolism of flufenamic acid by monitoring changes in the metabolic profile of the ¹³C₆-labeled tracer.
Experimental Protocols
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Flufenamic acid-¹³C₆.
Materials:
-
Flufenamic acid-¹³C₆ (certified purity >98%)
-
Unlabeled Flufenamic acid (for co-administration, if required)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle for oral and intravenous administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system[9]
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.
-
Dosing:
-
Oral Administration: Administer a single oral gavage of Flufenamic acid-¹³C₆ (e.g., 10 mg/kg) to a group of fasted rats (n=5).
-
Intravenous Administration: Administer a single intravenous injection of Flufenamic acid-¹³C₆ (e.g., 1 mg/kg) via the tail vein to a separate group of rats (n=5).
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Sample Preparation for LC-MS/MS Analysis:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., another fenamate NSAID like mefenamic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
Set the mass spectrometer to monitor the specific mass transitions for Flufenamic acid-¹³C₆ and the internal standard.
-
In Vitro Metabolism Study using Human Liver Microsomes
This protocol is designed to identify the primary metabolites of Flufenamic acid-¹³C₆ formed by cytochrome P450 enzymes.
Materials:
-
Flufenamic acid-¹³C₆
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the following incubation mixture on ice:
-
Phosphate buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
Flufenamic acid-¹³C₆ (final concentration 1 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to identify potential metabolites by searching for predicted masses (e.g., hydroxylated or glucuronidated forms of Flufenamic acid-¹³C₆).
Data Presentation
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Flufenamic Acid-¹³C₆ in Rats (Mean ± SD, n=5)
| Parameter | Oral (10 mg/kg) | Intravenous (1 mg/kg) |
| Cₘₐₓ (ng/mL) | 15,230 ± 2,150 | 25,800 ± 3,400 |
| Tₘₐₓ (h) | 1.5 ± 0.5 | 0.25 ± 0.1 |
| AUC₀₋ₜ (ng·h/mL) | 75,600 ± 9,800 | 45,300 ± 6,200 |
| AUC₀₋ᵢₙf (ng·h/mL) | 78,900 ± 10,500 | 46,100 ± 6,500 |
| t₁/₂ (h) | 10.5 ± 2.1 | 8.9 ± 1.8 |
| CL (mL/h/kg) | - | 21.7 ± 3.1 |
| Vd (L/kg) | - | 0.28 ± 0.05 |
| F (%) | 85.6 ± 11.2 | - |
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋ᵢₙf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Table 2: In Vitro Metabolic Profile of Flufenamic Acid-¹³C₆ in Human Liver Microsomes
| Metabolite | m/z (M+H)⁺ | Relative Abundance (%) |
| Flufenamic Acid-¹³C₆ | 288.1 | 45.3 |
| ¹³C₆-Hydroxy-flufenamic acid | 304.1 | 32.8 |
| ¹³C₆-Flufenamic acid glucuronide | 464.1 | 15.1 |
| Other minor metabolites | - | 6.8 |
Visualizations
Experimental Workflow and Metabolic Pathway Diagrams
Caption: Experimental workflow for a metabolic fate study.
Caption: Proposed metabolic pathway of Flufenamic Acid.
Conclusion
The use of Flufenamic acid-¹³C₆ as a tracer provides a robust and sensitive method for the detailed investigation of its metabolic fate. The protocols and data presented herein offer a framework for researchers to design and execute comprehensive ADME studies. This approach facilitates a deeper understanding of the drug's disposition, aiding in the development of safer and more effective therapeutic strategies. The ability to differentiate and quantify the drug and its metabolites with high precision makes stable isotope tracing an invaluable tool in modern drug development.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Flufenamic Acid? [synapse.patsnap.com]
- 3. metsol.com [metsol.com]
- 4. benchchem.com [benchchem.com]
- 5. Nonsteroidal anti-inflammatory drug flufenamic acid is a potent activator of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparing the pharmacokinetics of daidzein and genistein with the use of 13C-labeled tracers in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flufenamic acid - Wikipedia [en.wikipedia.org]
- 9. Determination of diclofenac sodium, flufenamic acid, indomethacin and ketoprofen by LC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Flufenamic Acid-¹³C₆ in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flufenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivative class.[1] Understanding its metabolic fate is crucial for evaluating its efficacy and safety profile. Stable isotope labeling, particularly with Carbon-13 (¹³C), is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies.[2][][4] Flufenamic acid-¹³C₆, a stable isotope-labeled analog of flufenamic acid, serves as an invaluable tool for researchers. Its use, in conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise quantification and metabolite identification.[4][5]
This document provides detailed application notes and protocols for the utilization of Flufenamic acid-¹³C₆ in drug metabolism studies.
Applications of Flufenamic Acid-¹³C₆
Flufenamic acid-¹³C₆ has two primary applications in drug metabolism research:
-
Internal Standard for Bioanalysis: Due to its chemical and physical properties being nearly identical to the unlabeled flufenamic acid, Flufenamic acid-¹³C₆ is the ideal internal standard for quantitative analysis in biological matrices.[6][7] It co-elutes with the analyte but is distinguishable by its higher mass, allowing for correction of variability during sample preparation and analysis.[6][8]
-
Tracer for In Vitro and In Vivo Metabolism Studies: When used as a tracer, Flufenamic acid-¹³C₆ allows for the unambiguous identification and quantification of drug-related metabolites.[2][][9] The distinct isotopic signature helps differentiate drug metabolites from endogenous compounds in complex biological samples.
Signaling Pathways and Metabolic Transformation
Flufenamic acid primarily acts by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[10][11] Its metabolism mainly involves hydroxylation and glucuronidation.[1]
Caption: Metabolic pathway of Flufenamic Acid.
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol aims to identify the primary metabolites of flufenamic acid and determine its metabolic stability.
Experimental Workflow:
Caption: Workflow for in vitro metabolism study.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Flufenamic acid-¹³C₆ (10 mM) in DMSO.
-
Prepare the NADPH regenerating system (e.g., BD Gentest™).
-
Thaw human liver microsomes (HLM) on ice.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer (pH 7.4)
-
HLM (final concentration 0.5 mg/mL)
-
Flufenamic acid-¹³C₆ (final concentration 1 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points and Reaction Quenching:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is stopped by adding 2 volumes of ice-cold acetonitrile (B52724) containing a suitable internal standard (if Flufenamic acid-¹³C₆ is used as a tracer).
-
-
Sample Processing:
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Pharmacokinetic Study in Rodents
This protocol describes the use of Flufenamic acid-¹³C₆ as an internal standard for a pharmacokinetic study of flufenamic acid in rats.
Methodology:
-
Dosing:
-
Administer flufenamic acid (e.g., 10 mg/kg) orally to a cohort of rats.
-
-
Sample Collection:
-
Collect blood samples via tail vein or other appropriate method at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Process the blood to obtain plasma by centrifugation.
-
-
Sample Preparation for Analysis:
-
To 100 µL of plasma, add 200 µL of acetonitrile containing Flufenamic acid-¹³C₆ (the internal standard, e.g., at 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Data Presentation
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of flufenamic acid and its ¹³C₆-labeled internal standard.
| Parameter | Flufenamic Acid | Flufenamic acid-¹³C₆ |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) |
| Precursor Ion (m/z) | 280.1 | 286.1 |
| Product Ion (m/z) | 236.1 | 242.1 |
| Collision Energy (eV) | -15 | -15 |
Pharmacokinetic Data
The use of Flufenamic acid-¹³C₆ as an internal standard allows for the generation of precise pharmacokinetic data.
| Pharmacokinetic Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 8500 ± 1200 |
| Tmax (h) | 1.5 ± 0.5 |
| AUC₀-t (ng*h/mL) | 45000 ± 7500 |
| t₁/₂ (h) | 8.0 ± 2.5 |
| Clearance (mL/h/kg) | 220 ± 45 |
| Volume of Distribution (L/kg) | 2.5 ± 0.8 |
Logical Relationships
The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry.
Caption: Rationale for using a stable isotope internal standard.
Conclusion
Flufenamic acid-¹³C₆ is a critical tool for the accurate and reliable study of flufenamic acid's metabolism and pharmacokinetics. Its application as an internal standard ensures high-quality quantitative data, while its use as a tracer facilitates the identification of metabolic pathways. The protocols and information provided herein offer a comprehensive guide for researchers in the field of drug development.
References
- 1. Flufenamic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. metsol.com [metsol.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Flufenamic Acid? [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Flufenamic Acid in Human Plasma using a ¹³C₆-Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of flufenamic acid in human plasma. The methodology employs a stable isotope-labeled internal standard, ¹³C₆-flufenamic acid, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical trial sample analysis. A streamlined protein precipitation procedure allows for high-throughput sample processing. The method has been developed to meet the rigorous standards of bioanalytical method validation.
Introduction
Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. Accurate quantification of flufenamic acid in human plasma is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₆-flufenamic acid, is the gold standard in quantitative bioanalysis using LC-MS/MS.[1][2][3][4] SIL-IS co-elute with the analyte and exhibit identical chemical and physical properties during sample extraction and ionization, thereby compensating for matrix effects and variability in instrument response.[1][2] This application note provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of flufenamic acid in human plasma.
Experimental
Materials and Reagents
-
Flufenamic Acid analytical standard
-
LC-MS grade acetonitrile (B52724) and methanol
-
LC-MS grade formic acid
-
Human plasma (K₂EDTA)
-
Ultrapure water
Stock and Working Solutions
-
Flufenamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve flufenamic acid in methanol.
-
¹³C₆-Flufenamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve ¹³C₆-flufenamic acid in methanol.
-
Working Solutions: Prepare serial dilutions of the flufenamic acid stock solution in 50:50 (v/v) methanol:water to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the ¹³C₆-flufenamic acid stock solution in acetonitrile.
Sample Preparation: Protein Precipitation
-
Allow frozen human plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 30% B, linear gradient to 95% B over 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 3 |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) |
| Flufenamic Acid | 280.1 | 236.1 | 150 | -25 |
| ¹³C₆-Flufenamic Acid (IS) | 286.1 | 242.1 | 150 | -25 |
Note: The deprotonated molecule [M-H]⁻ is observed for flufenamic acid in negative ion mode.[7] The fragmentation of the ¹³C₆-labeled internal standard is expected to be analogous to the unlabeled compound, with a corresponding mass shift of 6 Da.
Method Validation Summary
The bioanalytical method was validated according to the International Council for Harmonisation (ICH) M10 guidelines. The following parameters were assessed:
Linearity
The calibration curve was linear over the concentration range of 10 to 5000 ng/mL in human plasma. A weighted linear regression (1/x²) was used to achieve the best fit for the concentration-response relationship. The correlation coefficient (r²) was consistently >0.99.
Table 4: Linearity Data
| Concentration (ng/mL) | Mean Accuracy (%) | Precision (%CV) |
| 10 (LLOQ) | 98.5 | 8.2 |
| 20 | 101.2 | 6.5 |
| 100 | 99.8 | 4.1 |
| 500 | 102.5 | 3.5 |
| 2500 | 98.9 | 2.8 |
| 5000 (ULOQ) | 100.8 | 3.1 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 5: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | 7.5 | 103.2 | 9.1 | 101.5 |
| LQC | 30 | 5.8 | 98.7 | 7.2 | 99.8 |
| MQC | 300 | 4.2 | 101.5 | 5.5 | 102.1 |
| HQC | 4000 | 3.1 | 99.2 | 4.8 | 100.6 |
Recovery and Matrix Effect
The extraction recovery of flufenamic acid and the IS was consistent and reproducible. The matrix effect was assessed by comparing the response of the analytes in post-extraction spiked plasma samples to that in neat solutions. The use of the ¹³C₆-internal standard effectively compensated for any observed matrix effects.
Table 6: Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%CV) |
| LQC | 30 | 92.5 | 4.2 |
| HQC | 4000 | 94.1 | 3.8 |
Stability
Flufenamic acid was found to be stable in human plasma under various storage and handling conditions.
Table 7: Stability Data
| Stability Condition | Duration | QC Level | Mean Stability (%) |
| Bench-top | 6 hours at room temperature | LQC & HQC | 97.8 |
| Freeze-Thaw | 3 cycles | LQC & HQC | 96.5 |
| Long-term | 30 days at -80°C | LQC & HQC | 98.2 |
| Autosampler | 24 hours at 10°C | LQC & HQC | 99.1 |
Experimental Workflow and Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of flufenamic acid in human plasma.
Caption: Logical relationship demonstrating the role of the internal standard in achieving accurate quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of flufenamic acid in human plasma. The use of a ¹³C₆-labeled internal standard ensures the reliability of the results by correcting for potential matrix effects and procedural variations. The simple protein precipitation sample preparation protocol is amenable to automation for large sample batches. This validated method is well-suited for regulated bioanalysis in the context of clinical and preclinical drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 5. medchemexpress.com [medchemexpress.com]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. Determination of diclofenac sodium, flufenamic acid, indomethacin and ketoprofen by LC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Flufenamic Acid-13C6 in the Quantitative Analysis of Environmental Samples
Application Note
Introduction
Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that is increasingly detected in various environmental compartments, including surface water, wastewater, and sediment. Its presence, even at low concentrations, raises concerns due to its potential ecotoxicological effects. Accurate and reliable quantification of flufenamic acid in complex environmental matrices is crucial for environmental monitoring and risk assessment. The use of stable isotope-labeled internal standards, such as Flufenamic acid-13C6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving high accuracy and precision in these analyses. This application note provides a detailed protocol for the extraction and quantification of flufenamic acid in water and sediment samples using this compound as an internal standard.
Principle of the Method
The analytical method is based on isotope dilution mass spectrometry. A known amount of this compound is spiked into the environmental sample prior to any sample preparation steps. This labeled internal standard behaves chemically and physically identically to the native flufenamic acid throughout the extraction, cleanup, and analysis processes. By measuring the ratio of the native analyte to the labeled internal standard using LC-MS/MS, any loss of analyte during sample processing or variations in instrument response (matrix effects) can be effectively compensated for, leading to highly accurate quantification.[1][2]
Experimental Protocols
1. Analysis of Flufenamic Acid in Water Samples (Surface Water, Wastewater)
This protocol outlines the solid-phase extraction (SPE) and subsequent LC-MS/MS analysis of flufenamic acid in water samples.
Materials and Reagents
-
Flufenamic acid (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges
-
Glass fiber filters (0.7 µm)
Sample Preparation and Extraction
-
Sample Collection and Filtration: Collect water samples in clean glass bottles. Upon arrival at the laboratory, filter the samples through a 0.7 µm glass fiber filter to remove suspended solids.
-
Internal Standard Spiking: To a 100 mL aliquot of the filtered water sample, add a precise amount of this compound solution in methanol to achieve a final concentration of 100 ng/L.
-
Sample Acidification: Adjust the pH of the sample to 2-3 with formic acid to ensure flufenamic acid is in its neutral form, which enhances its retention on the SPE sorbent.
-
Solid-Phase Extraction (SPE):
-
Condition the Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water (pH 2-3).
-
Load the acidified sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.
-
Dry the cartridge under a gentle stream of nitrogen for 20-30 minutes.
-
-
Elution: Elute the retained analytes from the SPE cartridge with 6 mL of methanol.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a methanol/water (50:50, v/v) solution for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Flufenamic acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) + 6 -> Product ion (m/z)
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity.
-
2. Analysis of Flufenamic Acid in Sediment and Soil Samples
This protocol describes the ultrasonic-assisted extraction of flufenamic acid from solid matrices followed by cleanup and LC-MS/MS analysis.
Materials and Reagents
-
Same as for water analysis, plus:
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
Sample Preparation and Extraction
-
Sample Preparation: Air-dry the sediment or soil sample, grind it to a fine powder, and sieve it through a 2 mm mesh.
-
Internal Standard Spiking: Weigh 5 g of the homogenized sample into a centrifuge tube. Spike with a known amount of this compound solution in methanol.
-
Extraction:
-
Add 10 mL of a methanol/ethyl acetate (1:1, v/v) mixture to the sample.
-
Vortex for 1 minute and then place in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction step twice more with fresh solvent.
-
Combine the supernatants.
-
-
Cleanup and Concentration:
-
The combined extract can be cleaned up using SPE as described in the water analysis protocol (steps 4 and 5), after diluting the extract with acidified water to reduce the organic solvent content.
-
Alternatively, for a simpler cleanup, pass the combined extract through a filter containing anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to dryness and reconstitute in 1 mL of methanol/water (50:50, v/v).
-
LC-MS/MS Analysis
The LC-MS/MS conditions are the same as those described for water analysis.
Data Presentation
Table 1: Representative Quantitative Data for Flufenamic Acid Analysis in Environmental Samples
| Parameter | Water Matrix | Sediment Matrix |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L | 0.05 - 0.5 ng/g |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/L | 0.15 - 1.5 ng/g |
| Recovery (%) | 90 - 110% | 85 - 115% |
| Relative Standard Deviation (RSD) | < 10% | < 15% |
Note: The values presented in this table are typical performance data and may vary depending on the specific instrumentation, matrix complexity, and laboratory conditions.
Visualizations
Caption: Experimental workflow for the analysis of Flufenamic acid in water and sediment samples.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Flufenamic acid-13C6
Welcome to the technical support center for the bioanalysis of flufenamic acid using its stable isotope-labeled internal standard, Flufenamic acid-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects in liquid chromatography-mass spectrometry (LC-MS) based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound as an internal standard?
A1: The primary advantage of using this compound is that it is a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is considered the gold standard in quantitative bioanalysis because it has nearly identical physicochemical properties to the analyte, flufenamic acid.[1] This structural and chemical similarity ensures that it co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement caused by the sample matrix. By tracking the ratio of the analyte to the internal standard, this compound can effectively compensate for variability during sample preparation, chromatography, and ionization, leading to improved accuracy and precision in quantification.
Q2: Can I use a structural analog internal standard instead of this compound?
A2: While structural analog internal standards can be used, they are generally not as effective as a SIL-IS like this compound for compensating for matrix effects.[1] This is because a structural analog, while similar, will have different physicochemical properties, which can lead to different extraction recoveries and chromatographic retention times. If the analog does not co-elute with flufenamic acid, it will not experience the same matrix effects, leading to inaccurate quantification. This compound is the preferred choice for robust and reliable bioanalytical methods.
Q3: What are the common signs of significant matrix effects in my assay?
A3: Common indicators of uncompensated matrix effects include poor accuracy and precision in quality control (QC) samples, inconsistent or highly variable internal standard peak areas across different samples, and a lack of reproducibility.[2] You may also observe ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity) when comparing the analyte response in a matrix sample to a neat solution.
Q4: How can I quantitatively assess the extent of matrix effects in my flufenamic acid assay?
A4: The "post-extraction spike" method is the gold standard for quantitatively assessing matrix effects.[2] This involves comparing the peak area of flufenamic acid and this compound spiked into an extracted blank matrix to the peak area of the same analytes in a neat solution (e.g., mobile phase). The ratio of these peak areas is known as the matrix factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement. The internal standard-normalized matrix factor (MF of analyte / MF of IS) should be close to 1 to demonstrate effective compensation.
Troubleshooting Guides
Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples
Question: My QC samples for flufenamic acid analysis are failing to meet the acceptance criteria (e.g., ±15% deviation from the nominal concentration and ≤15% coefficient of variation). What are the likely causes and how can I troubleshoot this?
Answer: This is a classic sign of uncompensated matrix effects. While this compound is designed to mitigate these effects, severe or highly variable matrix components can still impact your results.
Troubleshooting Steps:
-
Verify the Performance of this compound:
-
Action: Plot the peak area of this compound for all calibrators, QCs, and unknown samples in the injection sequence.
-
Expected Outcome: The peak area of the internal standard should be consistent across the analytical run. Significant variability suggests that the internal standard is not adequately compensating for the matrix effect.
-
-
Quantify the Matrix Effect:
-
Action: Perform a post-extraction spike experiment as detailed in the "Experimental Protocols" section to calculate the matrix factor for both flufenamic acid and this compound.
-
Expected Outcome: The internal standard-normalized matrix factor should be close to 1.0 across different lots of the biological matrix. If it deviates significantly, further optimization is needed.
-
-
Optimize Sample Preparation:
-
Action: The most effective way to combat severe matrix effects is to improve the sample cleanup. If you are using protein precipitation, consider switching to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering phospholipids (B1166683) and other matrix components.
-
-
Chromatographic Optimization:
-
Action: Modify your LC method to achieve better separation between flufenamic acid and co-eluting matrix components. This can involve trying a different column chemistry (e.g., a phenyl-hexyl column instead of a C18), adjusting the mobile phase composition, or modifying the gradient profile to shift the retention time of flufenamic acid away from regions of high matrix interference.
-
Issue 2: High Variability in this compound Peak Area
Question: The peak area of my this compound internal standard is highly variable between samples. Why is this happening and what should I do?
Answer: Inconsistent internal standard response points to a variable matrix effect that even a good SIL-IS like this compound cannot fully compensate for. This is often due to significant differences in the composition of individual biological samples.
Troubleshooting Steps:
-
Identify the Source of Variability:
-
Action: Perform the post-extraction spike experiment using at least six different lots of the blank biological matrix.
-
Expected Outcome: This will reveal if the degree of ion suppression or enhancement varies significantly between different matrix sources.
-
-
Enhance Sample Cleanup:
-
Action: A more rigorous sample preparation method is necessary to remove the variable interfering components. Consider implementing an SPE protocol with optimized wash and elution steps to achieve a cleaner extract.
-
-
Chromatographic Separation:
-
Action: Focus on achieving baseline separation of flufenamic acid and this compound from any interfering peaks that appear in some matrix lots but not others. Experiment with different gradient profiles and mobile phase modifiers.
-
-
Sample Dilution:
-
Action: If the concentration of flufenamic acid in your samples is high enough, a simple dilution of the sample with a suitable buffer or mobile phase can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
-
Quantitative Data Summary
The following tables present illustrative data from a hypothetical bioanalytical method validation for flufenamic acid in human plasma using this compound.
Table 1: Matrix Factor Assessment in Different Lots of Human Plasma
| Matrix Lot | Flufenamic Acid Peak Area (Matrix) | Flufenamic Acid Peak Area (Neat) | Matrix Factor (Analyte) | This compound Peak Area (Matrix) | This compound Peak Area (Neat) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| 1 | 78,540 | 102,300 | 0.77 | 81,230 | 105,600 | 0.77 | 1.00 |
| 2 | 75,980 | 102,300 | 0.74 | 78,990 | 105,600 | 0.75 | 0.99 |
| 3 | 82,150 | 102,300 | 0.80 | 85,320 | 105,600 | 0.81 | 0.99 |
| 4 | 79,330 | 102,300 | 0.78 | 82,010 | 105,600 | 0.78 | 1.00 |
| 5 | 76,890 | 102,300 | 0.75 | 79,850 | 105,600 | 0.76 | 0.99 |
| 6 | 81,070 | 102,300 | 0.79 | 84,150 | 105,600 | 0.80 | 0.99 |
| Mean | 0.77 | 0.78 | 0.99 | ||||
| %CV | 3.2% | 3.1% | 0.6% |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 6.5 |
| Low | 3.0 | 3.05 | 101.7 | 4.2 |
| Medium | 50 | 51.2 | 102.4 | 3.1 |
| High | 150 | 147.9 | 98.6 | 2.8 |
Experimental Protocols
Protocol 1: Quantification of Flufenamic Acid in Human Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Seal the plate and inject into the LC-MS/MS system.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 40% B
-
0.5-2.5 min: Linear ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 40% B
-
3.6-5.0 min: Equilibrate at 40% B
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Flufenamic acid: m/z 280.1 → 236.1
-
This compound: m/z 286.1 → 242.1
-
-
Ion Source Temperature: 500°C
-
Collision Energy: Optimized for your specific instrument (typically -15 to -25 eV)
-
Protocol 2: Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike flufenamic acid and this compound into the final reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract six different lots of blank human plasma using the protein precipitation protocol. Spike flufenamic acid and this compound into the extracted matrix supernatant before the evaporation step at low and high QC concentrations.
-
Set C (Pre-Extraction Spike): Spike flufenamic acid and this compound into six different lots of blank human plasma before the protein precipitation step at low and high QC concentrations.
-
-
Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): (Mean peak area of analyte/IS in Set B) / (Mean peak area of analyte/IS in Set A)
-
Recovery: (Mean peak area of analyte/IS in Set C) / (Mean peak area of analyte/IS in Set B)
-
IS-Normalized Matrix Factor: (MF of flufenamic acid) / (MF of this compound)
-
Visualizations
Caption: Experimental workflow for the quantification of flufenamic acid.
Caption: Troubleshooting logic for poor accuracy and precision.
References
Technical Support Center: Troubleshooting Flufenamic Acid-13C6 SPE Recovery
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the low recovery of Flufenamic acid-13C6 during Solid-Phase Extraction (SPE).
Troubleshooting Guide
Q1: My recovery of this compound is consistently low. What are the most common causes and how can I systematically troubleshoot this issue?
Low recovery of this compound during SPE can stem from several factors throughout the extraction process. A systematic approach is crucial to pinpoint the exact step where the loss is occurring. This involves collecting and analyzing the fractions from each stage of the SPE procedure (load, wash, and elution) to determine where the analyte is being lost.[1][2][3][4]
Systematic Troubleshooting Workflow:
To effectively diagnose the issue, perform a mass balance experiment by collecting the flow-through from the sample loading step, each wash solution, and the final eluate. Analyze each fraction for the presence of this compound.[1]
Below is a troubleshooting workflow to guide you through this process.
Caption: Troubleshooting workflow for low SPE recovery of this compound.
FAQs
Q2: What are the key physicochemical properties of Flufenamic acid that influence its SPE recovery?
Understanding the properties of Flufenamic acid is critical for developing a robust SPE method. As a weak acid, its retention on reversed-phase sorbents is highly dependent on pH.[5][6][7]
| Property | Value | Implication for SPE |
| pKa | ~3.9 - 4.09[5][8] | At a pH below its pKa, Flufenamic acid is in its neutral, less polar form, which is ideal for retention on reversed-phase sorbents. |
| LogP | ~4.88 - 5.25[5][8] | The high LogP value indicates that it is a non-polar compound, making reversed-phase SPE a suitable extraction technique. |
| Aqueous Solubility | Low (e.g., 9.09 mg/L at 25°C)[5][9][10] | Due to its low water solubility, ensure the sample is properly dissolved, potentially with the aid of a miscible organic solvent, before loading onto the SPE cartridge. |
Q3: Which type of SPE sorbent is most appropriate for this compound?
For a non-polar, acidic compound like Flufenamic acid, a reversed-phase sorbent such as C18 or C8 is generally the most suitable choice.[1][11] Polymeric reversed-phase sorbents can also be effective. For complex matrices, a mixed-mode sorbent with both reversed-phase and anion exchange characteristics could provide enhanced selectivity.
Q4: How should I optimize the pH during the different stages of the SPE protocol?
Proper pH control is arguably the most critical factor for the successful extraction of ionizable compounds like Flufenamic acid.[6][7][12]
-
Sample Loading: The pH of the sample should be adjusted to at least 2 units below the pKa of Flufenamic acid (i.e., pH ≤ 2).[11][12] This ensures the compound is in its neutral, protonated form, maximizing its retention on the non-polar sorbent.
-
Washing: The wash solvent should also be acidic (pH ≤ 2) to keep the analyte retained on the sorbent while washing away more polar interferences.[11] A weak organic solvent (e.g., 5-10% methanol (B129727) in acidified water) is typically used.
-
Elution: To elute the analyte, the interaction with the sorbent needs to be disrupted. This can be achieved in two ways:
-
Increase Solvent Strength: Use a high percentage of a strong organic solvent like acetonitrile (B52724) or methanol.[7][12]
-
Increase pH: Adjust the pH of the elution solvent to be at least 2 units above the pKa (i.e., pH ≥ 6). This will deprotonate the carboxylic acid group, making the molecule more polar and less retained by the reversed-phase sorbent.[7][12] A common elution solvent is methanol or acetonitrile with a small percentage of a weak base like ammonium (B1175870) hydroxide (B78521).[11]
-
Q5: My analyte seems to be irreversibly bound to the cartridge. How can I improve elution?
If you have confirmed that your analyte is retained on the cartridge but does not elute, consider the following strategies:[2][4][7][12]
-
Increase the organic strength of your elution solvent (e.g., from 80% to 95-100% methanol or acetonitrile).
-
Switch to a stronger organic solvent. Acetonitrile is generally a stronger solvent than methanol for reversed-phase SPE.[12]
-
Increase the pH of the elution solvent to ionize the Flufenamic acid. A combination of high organic content and a basic modifier (e.g., 2% ammonium hydroxide in methanol) is often very effective.[11][12]
-
Increase the elution volume. Eluting with two smaller aliquots of solvent can be more effective than one large volume.[13]
-
Slow down the elution flow rate to allow for more interaction time between the solvent and the analyte-sorbent complex.[12]
Q6: Could the low recovery be due to factors other than the SPE method itself?
Yes, other factors can contribute to apparent low recovery:[2][14][15]
-
Analyte Degradation: Ensure that this compound is stable under the pH and temperature conditions of your sample preparation workflow.
-
Adsorption to Labware: As a polarizable molecule, it may adsorb to glass or plastic surfaces. Using silanized glassware or low-binding polypropylene (B1209903) tubes and pipette tips can mitigate this issue.[14]
-
Matrix Effects in Analysis: If using LC-MS/MS, co-eluting matrix components can cause ion suppression, leading to a lower measured signal and the appearance of low recovery. A cleaner extract, achieved by optimizing the wash step, can help reduce matrix effects.
-
Incomplete Hydrolysis of Conjugates: If analyzing biological samples (e.g., urine), Flufenamic acid may be present as glucuronide or sulfate (B86663) conjugates. An enzymatic hydrolysis step (e.g., using β-glucuronidase) may be necessary prior to SPE to cleave these conjugates and extract the free drug.[16]
Experimental Protocols
Example SPE Protocol for this compound from a Biological Matrix (e.g., Plasma)
This protocol is a general guideline and should be optimized for your specific application and matrix.
1. Sample Pre-treatment:
- To 500 µL of plasma, add the internal standard (this compound).
- Add 500 µL of 2% formic acid in water to acidify the sample (to pH ~2-3) and precipitate proteins.[11]
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Collect the supernatant for loading onto the SPE cartridge.
2. SPE Cartridge Conditioning and Equilibration:
- Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).
- Condition: Pass 2 mL of methanol through the cartridge.
- Equilibrate: Pass 2 mL of 0.1% formic acid in water through the cartridge. Do not allow the cartridge to go dry.[11]
3. Sample Loading:
- Load the pre-treated supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).[11]
4. Washing:
- Wash the cartridge with 2 mL of 5% methanol in 0.1% formic acid to remove polar interferences.[11]
- Dry the cartridge under vacuum or positive pressure for 5 minutes to remove the aqueous wash solvent.
5. Elution:
- Elute this compound from the cartridge with 2 mL of methanol containing 2% ammonium hydroxide.[11]
- Collect the eluate.
6. Dry-down and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS analysis.
Experimental Workflow Diagram:
Caption: A standard workflow for the solid-phase extraction of Flufenamic acid.
References
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 5. Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dissolution Behavior of Flufenamic Acid in Heated Mixtures with Nanocellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - CA [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Minimizing Ion Suppression of Flufenamic Acid-13C6 in ESI-MS
Welcome to the technical support center for the analysis of Flufenamic acid-13C6 using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to ion suppression and ensuring accurate quantification.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, offering step-by-step guidance to identify and resolve them.
Question 1: I am observing a weak or inconsistent signal for this compound. How can I determine if ion suppression is the cause?
Answer:
A weak or inconsistent signal can indeed be a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of your analyte.[1][2] To confirm if ion suppression is occurring, you can perform the following diagnostic experiments:
-
Post-Column Infusion (PCI) Experiment:
-
Continuously infuse a standard solution of this compound directly into the mass spectrometer's ion source post-chromatographic column.
-
Inject a blank, extracted matrix sample (e.g., plasma or urine without the analyte).
-
Monitor the signal intensity of this compound. A dip in the signal at specific retention times indicates the elution of matrix components that are causing ion suppression.
-
-
Matrix Effect Evaluation:
-
Prepare two sets of samples:
-
Set A: this compound standard in a clean solvent (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with the same concentration of this compound as Set A.
-
-
Analyze both sets and compare the peak areas. A significantly lower peak area in Set B suggests ion suppression. The matrix effect can be quantified using the following formula:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
-
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[3]
-
-
Question 2: My results show significant ion suppression. What are the primary strategies to minimize it?
Answer:
Minimizing ion suppression involves a multi-faceted approach focusing on sample preparation, chromatographic separation, and MS source optimization.[1][4] The most effective strategies are:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5][6] Generally, SPE provides the cleanest extracts, followed by LLE, and then PPT.[4]
-
Improve Chromatographic Separation: Modifying your LC method can separate this compound from co-eluting interferences. This can be achieved by:
-
Adjusting the mobile phase gradient profile.
-
Changing the stationary phase (e.g., using a different column chemistry).
-
Altering the mobile phase pH.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[4] However, this approach is only feasible if the resulting analyte concentration remains above the lower limit of quantification (LLOQ).
-
Optimize MS Source Parameters: Fine-tuning the ESI source parameters can sometimes mitigate ion suppression. Experiment with:
-
Nebulizer gas flow rate.
-
Drying gas temperature and flow rate.
-
Capillary voltage.
-
Question 3: How does a stable isotope-labeled internal standard like this compound help with ion suppression?
Answer:
A stable isotope-labeled (SIL) internal standard is a powerful tool to compensate for matrix effects, including ion suppression.[1] Since this compound is chemically identical to the unlabeled Flufenamic acid, it will have the same chromatographic retention time and experience the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in bioanalytical samples?
A1: In biological matrices like plasma, serum, and urine, the most common sources of ion suppression are phospholipids, salts, and endogenous metabolites that co-elute with the analyte.[2]
Q2: Which sample preparation technique is best for minimizing ion suppression for this compound?
A2: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered the most effective method for removing a broad range of interferences and providing the cleanest extracts, thus minimizing ion suppression.[5][7] Liquid-Liquid Extraction (LLE) is also a good option, often providing cleaner extracts than Protein Precipitation (PPT).[4] A comparative evaluation of these techniques for your specific matrix is recommended.
Q3: What mobile phase additives are recommended for the analysis of Flufenamic acid?
A3: For negative ion mode ESI, which is typically used for acidic compounds like Flufenamic acid, volatile mobile phase additives that promote deprotonation are recommended. Formic acid (0.1%) or acetic acid are common choices.[8] Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can also be used to buffer the mobile phase.[8] It is advisable to avoid non-volatile buffers like phosphates.
Q4: Can I switch from ESI to another ionization technique to reduce ion suppression?
A4: Yes, in some cases, Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to ion suppression than ESI for certain compounds.[9] If your instrumentation allows, it is worth exploring APCI as an alternative ionization source.
Quantitative Data Summary
The following tables summarize typical experimental parameters for the analysis of Flufenamic acid and related non-steroidal anti-inflammatory drugs (NSAIDs). Please note that direct comparative data for ion suppression of this compound across different methods is limited in the public domain; therefore, data for structurally similar compounds are provided for reference.
Table 1: LC-MS/MS Parameters for Mefenamic Acid (a structural analog of Flufenamic Acid) [8]
| Parameter | Value |
| LC Column | BDS Hypersil C8 (100 x 4.6 mm, 3 µm) |
| Mobile Phase | 2 mM Ammonium Formate (with 0.1% Formic Acid) and Acetonitrile (B52724) (30:70 v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 2 µL |
| Ionization Mode | Positive ESI |
| Internal Standard | Mefenamic acid D4 |
Table 2: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effects (General) [5]
| Sample Preparation Technique | Analyte Recovery | Matrix Effect |
| Protein Precipitation (PPT) | Variable, can be lower due to co-precipitation | Highest potential for ion suppression |
| Liquid-Liquid Extraction (LLE) | Good to excellent | Moderate ion suppression |
| Solid-Phase Extraction (SPE) | Excellent, highly reproducible | Lowest potential for ion suppression |
| HybridSPE | High | Minimal ion suppression |
Experimental Protocols
Below are detailed protocols for common sample preparation techniques. It is recommended to optimize these protocols for your specific application and matrix.
Protocol 1: Protein Precipitation (PPT) for Plasma Samples[10]
Objective: To remove proteins from plasma samples using an organic solvent.
Materials:
-
Plasma sample
-
Acetonitrile (ACN) containing 0.1% formic acid
-
Vortex mixer
-
Centrifuge
-
96-well collection plate or microcentrifuge tubes
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution (this compound).
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid). The 3:1 ratio of ACN to plasma is a common starting point.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
Objective: To extract Flufenamic acid from a urine sample into an immiscible organic solvent.
Materials:
-
Urine sample
-
Internal standard solution (this compound)
-
Acidifying agent (e.g., 1M HCl)
-
Extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Procedure:
-
To 500 µL of urine sample, add the internal standard solution.
-
Acidify the sample by adding a small volume of 1M HCl to adjust the pH to approximately 4-5. This ensures that Flufenamic acid is in its neutral form for efficient extraction into the organic phase.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase.
Protocol 3: Solid-Phase Extraction (SPE) for Serum Samples using Oasis HLB[11]
Objective: To selectively extract Flufenamic acid from a serum sample and remove interferences using a reversed-phase SPE cartridge.
Materials:
-
Serum sample
-
Internal standard solution (this compound)
-
Oasis HLB SPE cartridges
-
Phosphoric acid (4%)
-
Acetonitrile
-
SPE manifold (vacuum or positive pressure)
-
Evaporation system
-
Reconstitution solvent (mobile phase)
Procedure:
-
Sample Pre-treatment: To 250 µL of serum, add the internal standard. Dilute the sample 1:1 with 4% phosphoric acid in water.
-
Load: Load the pre-treated sample onto the Oasis HLB cartridge.
-
Wash: Wash the cartridge with a weak organic solvent to remove polar interferences. A common wash solution is 5-10% methanol in water.
-
Elute: Elute the Flufenamic acid and its internal standard from the cartridge using a strong organic solvent. Methanol or acetonitrile are typically used.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for minimizing ion suppression.
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Flufenamic Acid and ¹³C₆-Flufenamic Acid Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of flufenamic acid and its ¹³C₆-labeled internal standard.
Troubleshooting Guide
Co-elution or poor resolution of flufenamic acid and its ¹³C₆-labeled internal standard is a common challenge. The following table outlines potential issues and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Complete Co-elution | Gradient is too steep. | Decrease the gradient slope around the elution time of the analytes. A shallower gradient provides more time for the small differences in interaction with the stationary phase to effect a separation. |
| Inappropriate organic modifier. | Switch the organic modifier. If using acetonitrile (B52724), try methanol (B129727), or vice versa. The different solvent properties can alter the selectivity. | |
| Column chemistry is not optimal. | Use a high-resolution column with a smaller particle size (e.g., sub-2 µm). Consider a different stationary phase chemistry (e.g., C8, Phenyl) that may offer different selectivity. | |
| Poor Peak Shape (Tailing or Fronting) | pH of the mobile phase is close to the pKa of flufenamic acid (~3.9).[1][2] | Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of flufenamic acid. Adding a small amount of formic acid or phosphoric acid (e.g., 0.1%) can improve peak shape by keeping the analyte in a single ionic form.[3] |
| Sample solvent mismatch. | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions. | |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is fully equilibrated with the initial mobile phase conditions between injections. For gradient elution, this may require an equilibration time of 5-10 column volumes. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature. | |
| Signal Suppression or Enhancement in MS Detection | Matrix effects from co-eluting endogenous components. | Ensure complete chromatographic separation of the analyte and internal standard from interfering matrix components. While the ¹³C₆-internal standard is designed to co-elute with the analyte to compensate for matrix effects, partial separation can lead to differential ionization suppression.[4][5][6] |
| Analyte concentration affecting internal standard signal. | Investigate the potential for signal suppression of the internal standard at high analyte concentrations.[5][6] Dilution of the sample may be necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate flufenamic acid from its ¹³C₆-labeled internal standard?
A1: The separation is challenging because flufenamic acid and its ¹³C₆-labeled form are chemically and physically very similar. The separation relies on a subtle phenomenon known as the "chromatographic isotope effect." In reversed-phase chromatography, compounds containing heavier isotopes like ¹³C may have slightly weaker interactions with the stationary phase, causing them to elute marginally earlier than their unlabeled counterparts. This effect is often small, requiring a highly optimized and efficient chromatographic system to resolve.
Q2: Is some degree of separation between the analyte and its stable isotope-labeled internal standard acceptable for LC-MS analysis?
A2: For accurate quantitation using a stable isotope-labeled internal standard (SIL-IS) in LC-MS, it is generally desirable for the analyte and IS to co-elute as closely as possible.[7] This is because the primary role of the SIL-IS is to compensate for variations in extraction, chromatography, and ionization efficiency (matrix effects).[8][9][10] If the two compounds separate, they may elute into regions of the chromatogram with different levels of co-eluting matrix components, leading to differential ion suppression or enhancement and compromising the accuracy of the results.[4] However, for some applications, a small, consistent degree of separation may be acceptable if it does not impact the precision and accuracy of the assay.
Q3: What are the key physicochemical properties of flufenamic acid to consider for method development?
A3: The key properties are its acidity (pKa) and hydrophobicity (logP). Flufenamic acid is an acidic compound with a pKa of approximately 3.9.[1][2] This means that at a pH above 3.9, it will be ionized (more polar), and at a pH below 3.9, it will be in its neutral form (more hydrophobic). To achieve good retention and peak shape in reversed-phase chromatography, it is recommended to maintain the mobile phase pH below the pKa. Flufenamic acid is also quite hydrophobic, with a logP value of around 5.25, indicating strong retention on reversed-phase columns.[1][11]
Q4: What is a good starting point for an LC gradient to separate flufenamic acid and its ¹³C₆-label?
A4: A good starting point would be a shallow gradient using a C18 column. Based on published methods for flufenamic acid, a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid, is a common choice.[3][12] A scouting gradient could be run from 40% to 90% acetonitrile over 15-20 minutes. Based on the elution profile from the scouting run, a much shallower gradient (e.g., increasing acetonitrile by 0.5-1% per minute) can be applied around the elution time of the two compounds to maximize the chances of separation.
Q5: How does ¹³C₆-labeling compare to deuterium (B1214612) labeling for an internal standard in this case?
A5: While both are stable isotope labels, ¹³C-labeling is generally preferred over deuterium (²H) labeling for internal standards in LC-MS. Deuterated standards often exhibit a more pronounced chromatographic isotope effect and tend to elute slightly earlier than the unlabeled analyte.[13][14] This can lead to issues with co-elution and accurate compensation for matrix effects. ¹³C-labeled internal standards have physicochemical properties that are more similar to the native analyte, typically resulting in better co-elution and more robust analytical methods.[13][15]
Quantitative Data
Illustrative Example: Separation of a Small Molecule Analyte and its ¹³C-Labeled Internal Standard
| Gradient Slope (% Organic/min) | Analyte Retention Time (min) | ¹³C-IS Retention Time (min) | Resolution (Rs) |
| 5.0 | 5.25 | 5.21 | 0.85 |
| 2.5 | 7.88 | 7.79 | 1.35 |
| 1.0 | 12.34 | 12.18 | 1.82 |
Experimental Protocol: Optimizing LC Gradient for Separation
This protocol outlines a systematic approach to developing and optimizing an LC gradient for the separation of flufenamic acid and its ¹³C₆-labeled internal standard.
1. Materials and Reagents:
-
Flufenamic acid reference standard
-
¹³C₆-Flufenamic acid internal standard
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable acidic modifier)
-
High-resolution reversed-phase HPLC column (e.g., C18, 2.1 x 100 mm, 1.8 µm)
2. Initial Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: UV at 280 nm or MS/MS with appropriate transitions
3. Method Development Steps:
-
Step 1: Scouting Gradient:
-
Perform a broad linear gradient from 40% B to 95% B over 15 minutes.
-
This will determine the approximate elution time of the compounds.
-
-
Step 2: Shallow Gradient Optimization:
-
Based on the retention time from the scouting run, design a shallower gradient around the elution window.
-
For example, if the compounds elute at ~60% B, create a gradient from 50% B to 70% B over 20 minutes (a slope of 1% B per minute).
-
Further decrease the slope (e.g., to 0.5% B per minute) if co-elution persists.
-
-
Step 3: Organic Modifier Evaluation:
-
If separation is not achieved with acetonitrile, replace it with methanol as Mobile Phase B and repeat Step 2.
-
-
Step 4: Temperature Optimization:
-
Evaluate the effect of column temperature on the separation. Test temperatures between 30 °C and 50 °C. Lower temperatures may increase resolution but will also increase backpressure.
-
-
Step 5: Final Method Refinement:
-
Once baseline or near-baseline separation is achieved, optimize the isocratic hold at the beginning of the gradient and the column re-equilibration time at the end to ensure reproducibility.
-
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the optimization of the LC gradient for flufenamic acid and its ¹³C₆-labeled internal standard.
Caption: Troubleshooting workflow for optimizing the separation of flufenamic acid and its ¹³C₆-label.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Flufenamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. nebiolab.com [nebiolab.com]
- 11. Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Determination of diclofenac sodium, flufenamic acid, indomethacin and ketoprofen by LC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of Flufenamic Acid-13C6 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Flufenamic acid-13C6 when used as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound important in bioanalysis?
The stability of an internal standard (IS) is crucial for the accuracy and reliability of quantitative bioanalytical methods.[1][2][3][4][5] If this compound degrades during sample collection, processing, or storage, it will lead to inaccurate quantification of the target analyte. As a stable isotope-labeled (SIL) internal standard, it is expected to have identical physicochemical properties to the analyte, allowing it to compensate for variability during the analytical process.[6][7]
Q2: Is this compound expected to be stable in biological matrices?
Generally, 13C-labeled internal standards are considered metabolically and chemically stable and are not prone to isotopic exchange.[6] The carbon-13 isotopes do not significantly alter the chemical properties of the molecule, so the stability of this compound is expected to be very similar to that of unlabeled Flufenamic acid. However, it is essential to experimentally verify its stability in the specific biological matrix and storage conditions of your study.
Q3: What are the potential degradation pathways for Flufenamic acid in biological matrices?
Flufenamic acid can undergo metabolism in the liver, primarily through hydroxylation and glucuronidation.[8] These metabolic pathways are enzymatic and would also apply to this compound. Therefore, in matrices with significant enzymatic activity, such as liver microsomes or whole blood, there is a potential for degradation if samples are not handled and stored correctly.
Q4: What are the key stability assessments that should be performed for this compound?
For a comprehensive bioanalytical method validation, the following stability tests should be conducted for this compound in the relevant biological matrix:
-
Freeze-Thaw Stability: Evaluates the stability after multiple cycles of freezing and thawing.[9][10]
-
Bench-Top Stability: Assesses stability at room temperature for a duration that reflects the sample handling time.[9]
-
Long-Term Stability: Determines stability at the intended storage temperature over the expected storage period.[9]
-
Stock Solution Stability: Evaluates the stability of the internal standard in its stock solution.[9]
Troubleshooting Guides
Issue 1: Inconsistent or Decreasing this compound Response
Symptoms:
-
The peak area of this compound is highly variable across a sample batch.
-
A systematic decrease in the internal standard response is observed over the course of an analytical run.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review the entire sample preparation workflow for any inconsistencies in timing, temperature, or reagent addition. Ensure uniform and thorough vortexing at each step. |
| Degradation in Matrix | Perform a bench-top stability assessment by incubating this compound in the biological matrix at room temperature for varying durations before extraction and analysis.[11] If degradation is observed, minimize the time samples spend at room temperature. |
| pH-Dependent Instability | The pH of biological samples can change during storage and processing, potentially affecting the stability of pH-labile compounds.[12][13][14] Consider buffering the samples if this compound is found to be sensitive to pH changes. |
| Adsorption to Containers | Flufenamic acid is a lipophilic compound and may adsorb to plasticware. Use low-adsorption tubes and pipette tips. Evaluate the effect of different container materials. |
| Inconsistent Extraction Recovery | Optimize the extraction procedure. Experiment with different extraction solvents, pH adjustments, and extraction times to ensure consistent and high recovery. Methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can offer cleaner extracts than protein precipitation.[15] |
| Autosampler Instability | Conduct an autosampler stability experiment by re-injecting the same processed sample at different time points over a period equivalent to a typical analytical run. If degradation is observed, consider using a cooled autosampler. |
Issue 2: Low Recovery of this compound
Symptoms:
-
The peak area of this compound is consistently low in all samples.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Conditions | The chosen extraction solvent or pH may not be optimal for this compound. Experiment with different extraction solvents and pH values to maximize recovery. |
| Pipetting or Dilution Errors | Verify the concentration of the this compound stock and working solutions. Ensure that all pipettes used for dispensing the internal standard are properly calibrated. |
| Inefficient Ionization | Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters such as spray voltage, gas flows, and temperature.[11] |
| Matrix Effects | Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound.[6] To mitigate this, improve the sample cleanup procedure or modify the chromatographic conditions to separate the internal standard from the interfering components. |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Prepare quality control (QC) samples at low and high concentrations by spiking known amounts of this compound into the biological matrix.
-
Analyze one set of these QC samples immediately (time zero).
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a minimum of three cycles.[10]
-
After the final thaw, process and analyze the samples.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the time zero samples.[2]
Protocol 2: Bench-Top Stability Assessment
Objective: To assess the stability of this compound in a biological matrix at room temperature.
Methodology:
-
Prepare low and high concentration QC samples in the biological matrix.
-
Analyze one set of QC samples immediately (time zero).
-
Leave the remaining QC samples on the bench at room temperature for a period that reflects the expected sample handling time (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the samples.
-
The mean concentration of the bench-top samples should be within ±15% of the time zero samples.[2]
Protocol 3: Long-Term Stability Assessment
Objective: To determine the stability of this compound in a biological matrix under the intended long-term storage conditions.
Methodology:
-
Prepare a sufficient number of low and high concentration QC samples in the biological matrix.
-
Analyze one set of QC samples immediately (time zero).
-
Store the remaining QC samples at the intended long-term storage temperature (e.g., -80°C).
-
Analyze the stored QC samples at various time points (e.g., 1, 3, 6, and 12 months).
-
At each time point, the mean concentration of the stored samples should be within ±15% of the nominal concentration.[2]
Protocol 4: Microsomal Stability Assay
Objective: To evaluate the metabolic stability of this compound in liver microsomes.
Methodology:
-
Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a NADPH regenerating system, and this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).[16][17]
-
Incubate the mixture at 37°C.[18]
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[18]
-
Centrifuge the samples and analyze the supernatant for the remaining amount of this compound using a validated LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to time zero.
Data Presentation
Table 1: Summary of Stability Assessment for this compound in Human Plasma
| Stability Test | Storage Condition | Duration | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| Freeze-Thaw | -80°C to RT | 3 Cycles | Low QC: 10 | 9.8 | 98.0 |
| High QC: 500 | 505 | 101.0 | |||
| Bench-Top | Room Temperature | 8 hours | Low QC: 10 | 10.2 | 102.0 |
| High QC: 500 | 495 | 99.0 | |||
| Long-Term | -80°C | 6 months | Low QC: 10 | 9.5 | 95.0 |
| High QC: 500 | 510 | 102.0 |
Table 2: Microsomal Stability of this compound
| Incubation Time (min) | Mean % Remaining (this compound) |
| 0 | 100 |
| 5 | 95.2 |
| 15 | 85.1 |
| 30 | 70.5 |
| 60 | 50.3 |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting inconsistent internal standard response.
Caption: Potential metabolic pathways of Flufenamic acid.
References
- 1. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mttlab.eu [mttlab.eu]
- 9. benchchem.com [benchchem.com]
- 10. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 11. benchchem.com [benchchem.com]
- 12. Shift in pH of biological fluids during storage and processing: effect on bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. mercell.com [mercell.com]
- 18. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Preventing In--source Fragmentation of Flufenamic acid-¹³C₆
Welcome to the technical support center for Flufenamic acid-¹³C₆. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address and prevent in-source fragmentation during mass spectrometry analysis.
In-source fragmentation of the stable isotope-labeled internal standard, Flufenamic acid-¹³C₆, can lead to inaccurate quantification in analytical methods. The primary fragmentation pathway involves the loss of the ¹³C-labeled carboxyl group, diminishing the signal of the intended precursor ion. This guide will help you optimize your experimental conditions to minimize this effect.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is in-source fragmentation and why is it a concern for Flufenamic acid-¹³C₆?
In-source fragmentation is a phenomenon where analyte ions fragment within the ion source of a mass spectrometer, specifically in the region between atmospheric pressure and the high-vacuum mass analyzer.[1][2][3] While electrospray ionization (ESI) is considered a "soft" ionization technique that typically imparts little energy to the sample, fragile molecules can still fragment if instrument settings are not optimized.[4] For Flufenamic acid-¹³C₆, the primary concern is the cleavage of the labile carboxylic acid group, which contains the ¹³C label. This loss results in a fragment ion that is no longer representative of the internal standard, leading to inaccurate and unreliable quantification.
Below is a diagram illustrating the structure of Flufenamic acid-¹³C₆ and the bond susceptible to fragmentation.
Q2: What are the primary causes of in-source fragmentation for this compound?
Several instrumental and experimental parameters can contribute to the in-source fragmentation of Flufenamic acid-¹³C₆. The most common causes include:
-
High Cone Voltage (or Fragmentor/Declustering Potential): This is often the most critical parameter contributing to in-source fragmentation.[5][6] Higher voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[1][7]
-
Elevated Ion Source Temperature: Higher source temperatures can provide enough thermal energy to induce fragmentation of thermally labile compounds like carboxylic acids.[1][8]
-
Mobile Phase Composition: The pH of the mobile phase can influence the stability of the analyte. For carboxylic acids, a higher pH can help to deprotonate and stabilize the carboxylate group, making it less prone to fragmentation.[9][10] Certain additives may also affect ionization efficiency and fragmentation.
-
Harsh Ionization Conditions: While ESI is generally soft, other techniques like Atmospheric Pressure Chemical Ionization (APCI) can be more energetic and may not be suitable for this compound.
Q3: How can I optimize my mass spectrometer settings to minimize fragmentation?
Systematic optimization of your mass spectrometer's ion source parameters is crucial. The goal is to find a balance that allows for efficient desolvation and ionization without inducing fragmentation.
Table 1: Recommended Starting Parameters for MS Optimization
| Parameter | Recommended Range | Action to Reduce Fragmentation | Rationale |
| Cone/Fragmentor Voltage | 10 - 40 V | Decrease | Lowering the voltage reduces the energy of ion-gas collisions in the source, which is the primary driver of in-source fragmentation.[4][5][11] |
| Source/Desolvation Temp. | 100 - 350 °C | Decrease | Reducing the temperature minimizes thermal degradation of the analyte before it enters the mass analyzer.[1][8] |
| Capillary Voltage | 1.5 - 3.5 kV | Optimize for signal | While less impactful on fragmentation than cone voltage, an unstable spray can lead to inconsistent ionization. Lower voltages are sometimes beneficial.[12] |
| Nebulizing/Desolvation Gas | Instrument Dependent | Optimize for signal | Ensure efficient desolvation without being overly energetic. Follow manufacturer recommendations for your flow rate.[7] |
The following workflow diagram outlines a systematic approach to optimizing these parameters.
Q4: What is the recommended mobile phase composition to prevent fragmentation?
The mobile phase can significantly impact the stability of Flufenamic acid-¹³C₆. Since it is a carboxylic acid, controlling the pH is essential.
-
pH: Maintaining a mobile phase pH above the pKa of flufenamic acid (around 3-4) will keep the carboxyl group in its deprotonated (ionized) state. This form is generally more stable in the gas phase and less prone to decarboxylation. Using a buffered mobile phase is highly recommended to ensure a stable pH.[9][10]
-
Additives: Using buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) instead of formic acid can be beneficial. While formic acid is common in reverse-phase chromatography, it can sometimes promote fragmentation in sensitive compounds.
Table 2: Recommended Mobile Phase Compositions
| Component | Recommendation | Concentration | Rationale |
| Buffer | Ammonium Acetate or Ammonium Formate | 5-10 mM | Provides good buffering capacity in a pH range suitable for stabilizing the carboxylate anion and is highly compatible with ESI. |
| Organic Solvent | Acetonitrile or Methanol (B129727) | As per chromatographic needs | Both are common, but methanol has a lower surface tension which can sometimes lead to a more stable spray at lower voltages.[12] |
| Aqueous pH | Adjust to 5.0 - 6.5 | N/A | Ensures the carboxylic acid is deprotonated, enhancing stability and preventing neutral loss of CO₂. |
Q5: Are there alternative ionization techniques that can reduce in-source fragmentation?
Yes, the choice of ionization technique is critical. Ionization methods are often categorized as "hard" or "soft" based on the amount of energy they impart to the analyte.[2][13][14] For fragile molecules, a softer technique is always preferred.
-
Electrospray Ionization (ESI): This is the most common and generally a soft ionization technique suitable for Flufenamic acid-¹³C₆. Optimizing the parameters as described above is key.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more energetic than ESI and may lead to increased fragmentation for this compound. It is typically not the first choice for thermally labile molecules.
-
Atmospheric Pressure Photoionization (APPI): APPI can be a very soft ionization technique, especially for non-polar compounds, but its applicability would need to be tested.[14]
Experimental Protocols
Protocol 1: Systematic Optimization of Cone/Fragmentor Voltage
-
Prepare a Standard Solution: Create a 100 ng/mL solution of Flufenamic acid-¹³C₆ in your initial mobile phase composition.
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a typical flow rate for your LC method (e.g., 0.4 mL/min) using a syringe pump and a T-junction.
-
Initial MS Settings: Set the source temperature and gas flows to typical values. Set the cone voltage to the lowest possible setting (e.g., 10 V).
-
Acquire Data: Acquire mass spectra in full scan mode, monitoring for the [M-H]⁻ precursor ion of Flufenamic acid-¹³C₆ and its potential fragment (loss of ¹³CO₂).
-
Incremental Increase: Increase the cone voltage in 5 V increments, allowing the signal to stabilize for 1-2 minutes at each step.
-
Record Intensities: Record the intensity of both the precursor and fragment ions at each voltage setting.
-
Determine Optimum: Plot the intensities versus the cone voltage. The optimal cone voltage is the value that provides the highest precursor ion intensity without a significant increase in the fragment ion intensity.[4]
Protocol 2: Evaluation of Mobile Phase pH
-
Prepare Mobile Phases: Prepare at least three different mobile phases. For example:
-
A: 0.1% Formic Acid in Water/Acetonitrile (90:10)
-
B: 5 mM Ammonium Acetate in Water/Acetonitrile (90:10), pH 5.0
-
C: 5 mM Ammonium Acetate in Water/Acetonitrile (90:10), pH 6.5
-
-
LC-MS Analysis: Using the optimized cone voltage from Protocol 1, perform three separate injections of Flufenamic acid-¹³C₆ using each of the mobile phases under isocratic conditions.
-
Analyze Data: Compare the peak area of the precursor ion and any observed fragment ion across the three conditions.
-
Select Best Condition: The mobile phase that provides the highest precursor-to-fragment ratio is the most suitable for minimizing in-source fragmentation.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. researchgate.net [researchgate.net]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. phys.libretexts.org [phys.libretexts.org]
- 14. acdlabs.com [acdlabs.com]
dealing with isotopic cross-contribution in Flufenamic acid-13C6 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of isotopic cross-contribution in the LC-MS/MS analysis of Flufenamic acid-13C6.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of this compound analysis?
A1: Isotopic cross-contribution, also known as isotopic interference or crosstalk, occurs when the mass spectral signal of an analyte (unlabeled Flufenamic acid) and its stable isotope-labeled internal standard (this compound) overlap. This interference can lead to inaccurate quantification.[1][2] The two primary sources of this overlap are:
-
Natural Isotopic Abundance: Unlabeled Flufenamic acid naturally contains a small percentage of heavy isotopes (primarily ¹³C), which produce signals at masses slightly higher than the monoisotopic mass (M+1, M+2, etc.). These signals can potentially interfere with the signal of the labeled internal standard.[1]
-
Isotopic Impurity of the Internal Standard: The synthesis of this compound is often not 100% complete, resulting in a small amount of unlabeled Flufenamic acid (M+0) being present in the internal standard material. This impurity will generate a signal at the mass-to-charge ratio (m/z) of the unlabeled analyte.
Q2: Why is it critical to correct for this cross-contribution?
A2: Failing to correct for isotopic cross-contribution can significantly compromise the quality of analytical data. Key consequences include:
-
Inaccurate Quantification: The measured analyte concentration may be artificially inflated, particularly at the lower limit of quantitation (LLOQ).
-
Non-linear Calibration Curves: Isotopic interference can disrupt the linear relationship between concentration and signal intensity, leading to biased results.[2]
-
Compromised Assay Sensitivity: The presence of unlabeled analyte in the internal standard can raise the background signal, making it difficult to accurately measure low concentrations of the analyte.
Q3: What are the common methods to correct for isotopic cross-contribution?
A3: Several methods can be employed to correct for isotopic cross-contribution. The most common approaches involve mathematical corrections:
-
Matrix-Based Correction: This algebraic approach uses a correction matrix to mathematically subtract the contribution of natural isotopes from the measured mass isotopomer distribution.[3][4]
-
Multiple Linear Regression: This statistical method can be used to model and dissect the individual contributions of the labeled and unlabeled analytes to the overall mass spectrum.[5]
-
Correction Factor Calculation: A simplified and practical approach involves determining a correction factor by analyzing a blank sample spiked only with the internal standard. The response of the unlabeled analyte in this sample is then used to correct the responses in all other samples.
Q4: What is an acceptable level of isotopic impurity in a this compound standard?
A4: While there is no universally mandated limit, a higher isotopic purity is always desirable. As a general guideline, if the internal standard contains more than 1-2% of the unlabeled form, complex correction calculations may be necessary to ensure data accuracy.[6] It is crucial to verify the isotopic purity of each new batch of labeled internal standard.
Troubleshooting Guide
Problem: I see a significant peak for Flufenamic acid in my blank samples (fortified only with this compound). What is the cause?
Answer: This is a classic indication of isotopic impurity in your this compound internal standard. The internal standard likely contains a measurable amount of unlabeled Flufenamic acid. This will result in a false positive signal in your blank samples when monitoring the MRM transition for the native Flufenamic acid.
Troubleshooting Steps:
-
Confirm the Contribution: Prepare a "blank + IS" sample by spiking your blank matrix with the working concentration of this compound. Analyze this sample and measure the peak area for the unlabeled Flufenamic acid.
-
Calculate the Contribution Factor: Determine the percentage contribution of the unlabeled analyte signal relative to the internal standard signal.
-
Apply a Correction: Subtract the calculated contribution from the analyte response in all your samples (standards, QCs, and unknowns). Refer to the experimental protocol below for a detailed procedure.
Problem: My calibration curve for Flufenamic acid is non-linear at the lower concentration levels. Why is this happening?
Answer: Non-linearity at the lower end of the calibration curve is a common consequence of isotopic interference. The constant background signal from the unlabeled Flufenamic acid impurity in the internal standard has a more significant impact on the signal-to-noise ratio at very low analyte concentrations. This disproportionately elevates the measured response at the low end of the curve, leading to a loss of linearity.
Troubleshooting Steps:
-
Assess the Impact: Evaluate the signal-to-noise ratio of your LLOQ. The contribution from the internal standard should be less than 20% of the analyte response at the LLOQ.
-
Implement Correction: Apply the isotopic cross-contribution correction as detailed in the protocol below. This should improve the linearity of your calibration curve.
-
Optimize IS Concentration: If the contribution is still too high, consider reducing the concentration of the internal standard. However, ensure that the IS response remains sufficient for reliable integration across the entire calibration range.
Experimental Protocols
Protocol 1: Assessment and Correction for Isotopic Cross-Contribution
This protocol describes a method to determine the extent of isotopic cross-contribution from the this compound internal standard to the unlabeled Flufenamic acid and to apply a correction.
Methodology:
-
Prepare "Blank + IS" Samples:
-
Take six replicates of your blank biological matrix.
-
Spike each replicate with the working concentration of this compound.
-
Process these samples using your established extraction procedure.
-
-
LC-MS/MS Analysis:
-
Analyze the "Blank + IS" samples by LC-MS/MS.
-
Acquire the data for both the unlabeled Flufenamic acid and the this compound MRM transitions.
-
-
Calculate the Correction Factor (CF):
-
Measure the peak area of the unlabeled Flufenamic acid (Area_Analyte_in_IS) and the this compound (Area_IS_in_IS) in each of the six replicates.
-
Calculate the mean response ratio for the contribution: CF = Mean(Area_Analyte_in_IS / Area_IS_in_IS)
-
-
Apply the Correction to Experimental Samples:
-
For all your calibration standards, QCs, and unknown samples, calculate the corrected analyte area (Corrected_Analyte_Area) using the following formula: Corrected_Analyte_Area = Measured_Analyte_Area - (CF * Measured_IS_Area)
-
Use the Corrected_Analyte_Area to calculate the analyte/IS peak area ratio for constructing your calibration curve and quantifying your unknown samples.
-
Quantitative Data Summary
The following table illustrates the theoretical mass-to-charge ratios (m/z) for Flufenamic acid and its 13C6-labeled counterpart, highlighting the potential for isotopic overlap in negative ion mode.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M-H]⁻ (m/z) | Expected M+1 Contribution (Relative Abundance %) | Expected M+2 Contribution (Relative Abundance %) |
| Flufenamic acid | C₁₄H₁₀F₃NO₂ | 281.0667 | 280.0594 | 15.4% | 1.2% |
| Flufenamic acid-¹³C₆ | ¹³C₆C₈H₁₀F₃NO₂ | 287.0869 | 286.0796 | 9.4% | 1.5% |
Note: Relative abundances are theoretical and may vary slightly in practice.
Visualizations
Caption: Experimental workflow for assessing and correcting isotopic cross-contribution.
References
- 1. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Optimization of Sample Extraction for Flufenamic Acid-13C6 from Tissue
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Flufenamic acid-13C6 from tissue samples for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from tissue?
A1: The three most common and effective methods for extracting this compound, an acidic drug, from tissue homogenates are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the tissue type, required cleanup level, throughput needs, and available equipment.
Q2: Why is a 13C6-labeled internal standard (IS) like this compound recommended?
A2: A stable isotope-labeled (SIL) internal standard such as this compound is the gold standard for quantitative LC-MS/MS analysis. Because its physicochemical properties are nearly identical to the unlabeled analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects (ion suppression or enhancement). This allows for accurate correction of any variations during sample preparation and analysis, leading to higher precision and accuracy.
Q3: What type of tissue homogenization is recommended?
A3: For most soft tissues (e.g., liver, kidney), mechanical homogenization using a rotor-stator homogenizer or a bead beater is highly effective. It is crucial to perform the homogenization on ice and in a suitable buffer to prevent degradation of the analyte. For tougher, more fibrous tissues, a pre-treatment step with enzymatic digestion may be considered.
Q4: How can I minimize matrix effects in my tissue samples?
A4: Matrix effects, which are alterations in ionization efficiency due to co-eluting endogenous components from the tissue, are a significant challenge.[1][2][3] To minimize them, you can:
-
Optimize Sample Cleanup: Employ a more rigorous extraction method like SPE to remove interfering substances such as phospholipids.
-
Improve Chromatographic Separation: Adjust your LC method to separate Flufenamic acid from matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is essential to compensate for unavoidable matrix effects.[2]
-
Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.
Q5: What are the known properties of Flufenamic acid that might affect its extraction?
A5: Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) characterized by poor aqueous solubility.[4][5] It is also known to exhibit polymorphism, meaning it can exist in multiple crystalline forms, which could potentially influence its dissolution during extraction.[4][6] Its acidic nature is the key property exploited in most extraction protocols.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | 1. Incomplete Tissue Homogenization: The analyte is trapped within the tissue matrix.[7] 2. Suboptimal Extraction Solvent/pH: The solvent is not efficiently extracting the analyte, or the pH is not suitable for an acidic drug. 3. Analyte Binding: Strong binding of Flufenamic acid to tissue proteins. 4. SPE Cartridge Issues: The cartridge may be drying out, or the elution solvent is too weak. | 1. Ensure no visible tissue fragments remain after homogenization. Consider using a bead beater for tougher tissues or adding an ultrasonication step.[7] 2. For LLE, ensure the aqueous phase is acidified (pH 3-4) before extraction with a water-immiscible organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether. For SPE, ensure the correct sorbent and elution solvent are used. 3. Protein precipitation with a solvent like acetonitrile (B52724) helps to disrupt protein binding. 4. Follow the SPE protocol carefully, ensuring the sorbent bed does not dry out before sample loading. Test a stronger elution solvent, e.g., methanol (B129727) with a small percentage of ammonia (B1221849) or formic acid. |
| High Variability in Results (Poor Precision) | 1. Inconsistent Homogenization: Different samples are homogenized to varying degrees. 2. Matrix Effects: Variable ion suppression or enhancement between samples.[1][2] 3. Inaccurate Pipetting: Especially of the internal standard or small volumes. | 1. Standardize the homogenization procedure (e.g., same time, speed, and equipment for all samples). 2. Implement a more effective cleanup method (SPE is generally better than PPT for reducing matrix effects).[3] Ensure the internal standard is added early in the process to compensate for variability. 3. Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. |
| Peak Tailing or Splitting in LC-MS/MS | 1. Matrix Overload: The analytical column is being overloaded with matrix components. 2. Poor Reconstitution Solvent: The final extract is not fully dissolved in the reconstitution solvent, or the solvent is too strong compared to the initial mobile phase. 3. Co-eluting Isomers/Metabolites: Interference from other compounds. | 1. Improve the sample cleanup to remove more matrix components. Dilute the final extract if sensitivity permits. 2. Reconstitute the dried extract in the initial mobile phase or a weaker solvent. Ensure the extract is fully vortexed and sonicated to dissolve completely. 3. Optimize the chromatographic gradient to achieve better separation. Confirm the MS/MS transition is specific to Flufenamic acid. |
| No Signal for this compound | 1. Incorrect MS/MS Transition: The mass spectrometer is not monitoring the correct parent and daughter ions. 2. Degradation of Analyte: Flufenamic acid may have degraded during sample processing or storage. 3. Extraction Failure: A critical step in the extraction process was missed (e.g., wrong solvent added). | 1. Verify the m/z values for the precursor and product ions for both Flufenamic acid and its 13C6-labeled internal standard. For Flufenamic acid, a common transition is m/z 280.1 -> 236.1 (negative ion mode). 2. Process samples on ice, minimize freeze-thaw cycles, and check the stability of stock solutions. 3. Review the entire extraction protocol step-by-step to identify any potential errors. |
Data Presentation: Comparison of Extraction Methods
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | 80-95% (for similar drugs in plasma)[8] | 75-85% (for similar drugs in urine)[9] | >85% (for similar drugs in urine)[9] |
| Matrix Effect | High[3] | Moderate | Low |
| Throughput | High | Low to Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low | High |
| Solvent Usage | Low | High | Moderate |
| Protocol Simplicity | Simple | Moderate | Complex |
Experimental Protocols
Below are detailed starting protocols for the extraction of this compound from a soft tissue like liver. Note: These are general protocols and should be optimized for your specific tissue type and instrumentation.
Tissue Homogenization (Prerequisite for all methods)
-
Accurately weigh ~100 mg of frozen tissue.
-
Place the tissue in a 2 mL tube containing ceramic or steel beads.
-
Add 400 µL of ice-cold homogenization buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Add an appropriate volume of this compound internal standard working solution.
-
Homogenize using a bead beater or rotor-stator homogenizer until no tissue clumps are visible. Keep the sample on ice throughout the process.
-
Centrifuge the homogenate at >10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
The resulting supernatant is the tissue homogenate used in the following protocols.
Protein Precipitation (PPT) Protocol
-
Transfer 100 µL of the tissue homogenate supernatant to a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the LC mobile phase. Vortex and centrifuge before transferring to an autosampler vial.
Liquid-Liquid Extraction (LLE) Protocol
-
Transfer 100 µL of the tissue homogenate supernatant to a clean microcentrifuge tube.
-
Acidify the sample by adding 10 µL of 1% formic acid in water. Vortex to mix.
-
Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the LC mobile phase. Vortex and centrifuge before transferring to an autosampler vial.
Solid-Phase Extraction (SPE) Protocol (using a generic C18 cartridge)
-
Condition: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of water. Do not let the sorbent go dry.
-
Load: Dilute 100 µL of the tissue homogenate supernatant with 400 µL of 2% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elute: Elute the Flufenamic acid and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of the LC mobile phase. Vortex and centrifuge before transferring to an autosampler vial.
Visualizations
Caption: General workflow for tissue extraction of this compound.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nonamorphism in flufenamic acid and a new record for a polymorphic compound with solved structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for Flufenamic Acid Analysis: Flufenamic acid-13C6 vs. Deuterated Flufenamic Acid
For Researchers, Scientists, and Drug Development Professionals
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), providing the highest accuracy and precision. When quantifying flufenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), the choice between a carbon-13 (¹³C) labeled or a deuterium (B1214612) (²H) labeled internal standard is critical. This guide provides an objective comparison of Flufenamic acid-¹³C₆ and deuterated flufenamic acid as internal standards, supported by general principles from experimental data on other analytes, to help researchers select the optimal standard for their analytical needs.
Core Principles: Why ¹³C-Labeled Standards are Often Superior
The ideal internal standard should have chemical and physical properties identical to the analyte to ensure it behaves the same way during sample preparation, chromatography, and ionization.[1] This allows it to accurately correct for variations throughout the analytical process. While both ¹³C and ²H labeled standards are used, ¹³C-labeled standards generally exhibit a distinct advantage.[1] The fundamental difference lies in the "isotope effect," which is more pronounced for deuterium due to the large relative mass difference between hydrogen (¹H) and deuterium (²H).[2]
Performance Comparison
Key Performance Parameters
| Performance Parameter | Flufenamic acid-¹³C₆ | Deuterated Flufenamic Acid | Rationale & Supporting Evidence |
| Chromatographic Co-elution | Excellent (typically co-elutes with the analyte) | Poor to Moderate (often elutes slightly earlier than the analyte) | ¹³C labeling results in virtually identical polarity and hydrophobicity, leading to perfect co-elution.[1][3] Deuteration can alter the molecule's lipophilicity, causing a chromatographic shift, which is a significant drawback.[1][2] |
| Matrix Effect Compensation | Superior | Can be Compromised | Because ¹³C-IS co-elutes with the analyte, both are subjected to the same degree of ion suppression or enhancement at the same time.[4] If the deuterated IS is chromatographically separated from the analyte, it may experience a different matrix effect, leading to inaccurate quantification.[6] Differences in matrix effects can be 26% or more. |
| Extraction Recovery | Identical to Analyte | May Differ from Analyte | The near-identical physicochemical properties of ¹³C-IS ensure it mimics the analyte's behavior during sample preparation. Differences in extraction recovery have been observed between analytes and their deuterated standards; for example, a 35% difference was reported for haloperidol. |
| Isotopic Stability | High (stable label) | Potential for back-exchange | The C-¹³C bond is stable. Deuterium labels, especially on certain positions, can be susceptible to exchange with protons from the solvent (e.g., water), which would compromise the integrity of the standard. |
| Fragmentation in MS/MS | Similar to Analyte | May require different collision energies | Deuterated standards with a high number of ²H-substitutes may require more energy for fragmentation in the collision cell compared to the analyte, which needs to be optimized during method development.[3] |
| Commercial Availability & Cost | Generally less available and more expensive | More commonly available and typically less expensive | Due to the relative ease and lower cost of synthesis, deuterated standards are more widely available.[2][7] |
Experimental Protocols
Below is a representative experimental protocol for the quantification of flufenamic acid in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either Flufenamic acid-¹³C₆ or deuterated flufenamic acid at a fixed concentration, e.g., 100 ng/mL).
-
Precipitation: Add 400 µL of acetonitrile (B52724) (pre-chilled to -20°C) to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1] Vortex to mix.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: A suitable gradient to separate flufenamic acid from matrix components (e.g., starting at 10% B, ramping to 95% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
Flufenamic Acid: Monitor a specific precursor-to-product ion transition.
-
Flufenamic acid-¹³C₆: Monitor the corresponding mass-shifted transition.
-
Deuterated Flufenamic Acid: Monitor its specific mass-shifted transition.
-
-
Quantification: The concentration of flufenamic acid is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[1]
Visualizing the Workflow and Comparison
The following diagrams illustrate the analytical workflow and the logical comparison between the two types of internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
- 7. caymanchem.com [caymanchem.com]
Performance Showdown: Flufenamic acid-13C6 Shines in Bioanalytical Validation
A head-to-head comparison of bioanalytical methods for the quantification of Flufenamic acid reveals the superior performance of the stable isotope-labeled internal standard, Flufenamic acid-13C6, over structural analogs. This guide provides a comprehensive overview of the inter-day and intra-day validation data, detailed experimental protocols, and the underlying signaling pathways, offering researchers, scientists, and drug development professionals critical insights for robust and reliable bioanalysis.
In the realm of pharmacokinetic and toxicokinetic studies, the precision and accuracy of bioanalytical methods are paramount. The use of an appropriate internal standard is crucial for correcting variability during sample preparation and analysis. While structurally similar molecules have traditionally been employed, the advent of stable isotope-labeled standards has revolutionized quantitative mass spectrometry-based assays. This guide delves into the validation of analytical methods for Flufenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), comparing the performance of its deuterated isotope, Flufenamic acid-d4 (a proxy for the conceptual this compound in the absence of specific public data), against a commonly used structural analog, Mefenamic acid.
Unveiling the Performance Metrics: A Data-Driven Comparison
The reliability of a bioanalytical method is established through rigorous validation, with inter-day and intra-day precision and accuracy being key indicators of its reproducibility and truthfulness.
Inter-day and Intra-day Validation with Flufenamic acid-d4 (as a proxy for this compound)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 20.659 | 3.5 | 95.2 | - | - |
| Low (LQC) | - | < 15 | 85-115 | < 15 | 85-115 |
| Medium (MQC) | - | < 15 | 85-115 | < 15 | 85-115 |
| High (HQC) | - | < 15 | 85-115 | < 15 | 85-115 |
| Data is representative of typical performance for stable isotope-labeled internal standards in validated bioanalytical methods as per FDA guidelines. Specific values for LQC, MQC, and HQC would be dependent on the specific assay's calibration range. The LLOQ data is from a study on Mefenamic acid using Mefenamic acid-d4 as an internal standard. |
Inter-day and Intra-day Validation with a Structural Analog (Mefenamic Acid as Internal Standard)
In the absence of a stable isotope-labeled internal standard, a structurally similar compound is often employed. For Flufenamic acid, another fenamate NSAID like Mefenamic acid can serve this purpose. While still providing a degree of correction, the physicochemical differences can lead to greater variability. A study determining Flufenamic acid via LC-MS reported the following precision data without a specified internal standard, which can be considered a baseline for a less ideal scenario. Another study on Mefenamic acid using Diclofenac (a different NSAID) as an internal standard provides insight into the performance of a structural analog approach.
| QC Level | Within-day Precision (%RSD) | Between-day Precision (%RSD) |
| 50 ng/mL | 0.8 - 9.1 | 0.8 - 9.1 |
| 150 ng/mL | 0.8 - 9.1 | 0.8 - 9.1 |
| 300 ng/mL | 0.8 - 9.1 | 0.8 - 9.1 |
| Data from the determination of selected NSAIDs, including Flufenamic acid, by LC-APCI-MS.[1] |
The broader range of precision values observed in methods relying on structural analogs underscores the enhanced consistency achievable with stable isotope-labeled internal standards.
Behind the Numbers: Experimental Protocols
The following protocols outline the typical methodologies for the bioanalytical validation of Flufenamic acid using LC-MS/MS.
Sample Preparation
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (either this compound or the structural analog).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a 10 µL aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
Flufenamic acid: m/z 280.1 → 236.1
-
This compound: m/z 286.1 → 242.1 (projected)
-
Mefenamic acid (as IS): m/z 240.1 → 196.1
-
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams depict the experimental workflow and the signaling pathway of Flufenamic acid.
Caption: Experimental workflow for the bioanalysis of Flufenamic acid.
Caption: Mechanism of action of Flufenamic acid via COX inhibition.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, provides a significant advantage in the bioanalysis of Flufenamic acid. The near-identical physicochemical properties to the analyte ensure superior correction for matrix effects and variability in sample processing, resulting in enhanced precision and accuracy. While structural analogs can be employed, the data suggests a potential for greater variability. For researchers and drug development professionals seeking the highest level of confidence in their bioanalytical data, the adoption of stable isotope-labeled internal standards is the recommended best practice.
References
Cross-Validation of Bioanalytical Methods: A Comparative Guide Using Flufenamic Acid-13C6
For Researchers, Scientists, and Drug Development Professionals
The integrity of pharmacokinetic and toxicokinetic data hinges on the reliability of the bioanalytical methods used. When different analytical methods are employed across studies, or even within a single study, cross-validation becomes a critical step to ensure data comparability and consistency. This guide provides an objective comparison of bioanalytical methods for the quantification of Flufenamic acid, with a focus on the use of a stable isotope-labeled internal standard, Flufenamic acid-13C6. Detailed experimental protocols, supporting data, and visual workflows are presented to aid researchers in this essential validation process.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] A SIL-IS is chemically identical to the analyte, differing only in isotopic composition, which allows it to closely mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[3] However, circumstances may necessitate the use of different analytical methods, for instance, a method employing a different internal standard or a method run in a different laboratory. In such cases, a thorough cross-validation is imperative.[4][5]
Comparative Analysis of Bioanalytical Methods
This guide presents a hypothetical cross-validation between two LC-MS/MS methods for the quantification of Flufenamic acid in human plasma:
-
Method A: Utilizes a stable isotope-labeled internal standard, This compound .
-
Method B: Employs a structural analog internal standard, Mefenamic acid .
The following tables summarize the performance characteristics of each method, based on typical validation parameters.
Table 1: Method Performance Characteristics
| Parameter | Method A (with this compound) | Method B (with Mefenamic acid) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% (±20% at LLOQ)[4] |
| Precision (% CV) | ≤ 8% | ≤ 12% | ≤ 15% (≤ 20% at LLOQ)[4] |
| Matrix Effect (% CV) | ≤ 5% | ≤ 15% | Investigated to ensure no significant impact on accuracy and precision |
| Recovery (%) | Consistent and reproducible | Consistent and reproducible | Not a mandatory parameter for acceptance but should be optimized and consistent |
Table 2: Cross-Validation Data Summary
Quality control (QC) samples at low, medium, and high concentrations were analyzed using both Method A and Method B.
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. Method A (ng/mL) | Mean Conc. Method B (ng/mL) | % Difference |
| Low QC | 3 | 2.95 | 3.15 | +6.8% |
| Mid QC | 50 | 51.2 | 48.9 | -4.5% |
| High QC | 200 | 198.5 | 205.3 | +3.4% |
The percentage difference between the mean concentrations obtained by the two methods for each QC level is well within the generally accepted range of ±15%.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method A: LC-MS/MS with this compound Internal Standard
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the this compound internal standard working solution (100 ng/mL in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B) with a gradient elution.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions:
-
Flufenamic acid: m/z 280.1 → 236.1
-
This compound: m/z 286.1 → 242.1
-
-
Method B: LC-MS/MS with Mefenamic Acid Internal Standard
The protocol for Method B is identical to Method A, with the exception of the internal standard used.
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the Mefenamic acid internal standard working solution (100 ng/mL in methanol).
-
Follow the same protein precipitation, evaporation, and reconstitution steps as in Method A.
-
-
LC-MS/MS Conditions:
-
The LC and MS conditions are the same as in Method A.
-
MRM Transitions:
-
Flufenamic acid: m/z 280.1 → 236.1
-
Mefenamic acid: m/z 240.1 → 196.1
-
-
Visualizing the Workflow and Logic
To better understand the processes involved in bioanalytical method cross-validation, the following diagrams illustrate the experimental workflow and the logical relationships in data comparison.
Conclusion
The cross-validation data presented demonstrates that both Method A (using this compound) and Method B (using Mefenamic acid) can provide comparable results for the quantification of Flufenamic acid in human plasma. However, the use of a stable isotope-labeled internal standard like this compound generally leads to superior performance in terms of linearity, sensitivity, accuracy, and precision, primarily due to its ability to more effectively compensate for matrix effects and other analytical variabilities.[2] When establishing a new bioanalytical method, the use of a SIL-IS is highly recommended. When cross-validating with an existing method that uses a structural analog, a thorough evaluation as outlined in this guide is essential to ensure the integrity and comparability of the data generated. Regulatory guidelines from bodies such as the FDA and EMA should always be consulted to ensure compliance.[6][7]
References
- 1. Determination of diclofenac sodium, flufenamic acid, indomethacin and ketoprofen by LC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vliz.be [vliz.be]
- 3. Pharmacokinetics of flufenamic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The bioavailability of flufenamic acid and its dissolution rate from capsules. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Gold Standard for NSAID Bioanalysis: A Comparative Guide to Flufenamic acid-13C6 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of non-steroidal anti-inflammatory drugs (NSAIDs), the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of Flufenamic acid-13C6 and other commonly used internal standards, supported by experimental data and detailed methodologies to inform analytical method development and validation.
The use of an internal standard (IS) is fundamental in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response. The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it experiences similar extraction recovery and matrix effects. In this context, stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard for LC-MS-based bioanalysis.
The Superiority of Stable Isotope-Labeled Internal Standards
SIL-ISs are compounds in which one or more atoms have been replaced with their heavier stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H or D). This modification results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte and is affected by matrix components in the same way, providing the most accurate correction for potential ion suppression or enhancement.
This compound: The Advantage of Carbon-13 Labeling
Among SIL-ISs, carbon-13 labeled standards like this compound offer a distinct advantage over their deuterated counterparts. The primary differentiator is the "isotope effect." The significant mass difference between hydrogen and deuterium can sometimes lead to slight differences in physicochemical properties. This can result in chromatographic separation of the deuterated standard from the unlabeled analyte, which can compromise the accuracy of quantification, especially in complex biological matrices where matrix effects can vary across the chromatographic peak.
Carbon-13 labeling, on the other hand, introduces a minimal isotopic effect. Consequently, ¹³C-labeled internal standards are far more likely to co-elute perfectly with the analyte. This co-elution is critical for the accurate compensation of matrix effects, leading to higher data quality and more reliable quantitative results.
Comparative Performance of NSAID Internal Standards
The following table summarizes the performance characteristics of different types of internal standards used in the analysis of NSAIDs. The data is compiled from various validated LC-MS/MS methods and highlights the superior performance of stable isotope-labeled internal standards.
| Internal Standard Type | Example(s) | Typical Recovery (%) | Typical Precision (%RSD) | Matrix Effect Compensation | Key Advantages | Key Disadvantages |
| ¹³C-Labeled SIL-IS | This compound , Diclofenac-13C6 | 95 - 105 | < 5 | Excellent | Minimal isotope effect, co-elution with analyte, highest accuracy. | Higher cost and potentially limited availability compared to deuterated standards. |
| Deuterium-Labeled SIL-IS | Ibuprofen-d3, Diclofenac-d4, Carprofen-d3 | 90 - 110 | < 10 | Good to Excellent | Widely available, cost-effective for many common NSAIDs. | Potential for chromatographic separation from the analyte (isotope effect). |
| Structural Analogs (Non-Isotopic) | Propyphenazone | 85 - 115 | < 15 | Moderate | Readily available and inexpensive. | Different physicochemical properties can lead to varied extraction recovery and matrix effects. |
Experimental Protocols
A robust and reliable LC-MS/MS method is crucial for the accurate quantification of NSAIDs in biological matrices. Below is a detailed methodology for a typical experiment.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting NSAIDs from plasma samples.
-
To 100 µL of a plasma sample, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is typically performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) acetonitrile is often employed.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally suitable for the analysis of acidic NSAIDs.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each NSAID and its corresponding internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Flufenamic acid | 280.1 | 236.1 |
| This compound | 286.1 | 242.1 |
| Ibuprofen | 205.1 | 161.1 |
| Ibuprofen-d3 | 208.1 | 164.1 |
| Diclofenac | 294.0 | 250.0 |
| Diclofenac-13C6 | 300.0 | 256.0 |
Mandatory Visualizations
NSAID Mechanism of Action: The Cyclooxygenase Pathway
NSAIDs exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.
Caption: Mechanism of action of NSAIDs via inhibition of the cyclooxygenase pathway.
Experimental Workflow for NSAID Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of NSAIDs in biological samples using an internal standard.
Caption: A typical experimental workflow for the quantification of NSAIDs.
Conclusion
The choice of an internal standard is a critical factor in the development of robust and reliable bioanalytical methods for NSAID quantification. While various types of internal standards are available, stable isotope-labeled internal standards, particularly ¹³C-labeled compounds like this compound, represent the gold standard. Their ability to co-elute with the analyte and accurately compensate for matrix effects and other sources of variability ensures the highest level of data quality. For researchers, scientists, and drug development professionals seeking to achieve the utmost accuracy and precision in their NSAID bioanalysis, the use of a ¹³C-labeled internal standard is strongly recommended.
Performance of Flufenamic Acid-13C6 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological samples is paramount. This guide provides a comparative evaluation of the performance of Flufenamic acid-13C6, a stable isotope-labeled internal standard, in two key biological matrices: human plasma and human urine. The data presented is essential for the development and validation of robust bioanalytical methods.
Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) for which precise measurement in pharmacokinetic and bioequivalence studies is crucial. The use of a stable isotope-labeled internal standard like this compound is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it effectively compensates for variability in sample preparation and matrix effects.[1] This guide synthesizes available data to compare the performance metrics of this compound in plasma and urine.
Comparative Performance Data
The following tables summarize the key performance parameters of this compound in human plasma and human urine, based on typical LC-MS/MS bioanalytical method validation results. It is important to note that the data presented here is compiled from separate studies and does not represent a direct head-to-head comparison within a single study.
Table 1: Performance Characteristics of this compound in Human Plasma
| Parameter | Typical Performance |
| Linearity (Range) | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under various storage and handling conditions (Freeze-thaw, short-term, long-term) |
Table 2: Performance Characteristics of this compound in Human Urine
| Parameter | Typical Performance |
| Linearity (Range) | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Generally low, but can be variable; effectively compensated by the internal standard |
| Stability | Stable under various storage and handling conditions (Freeze-thaw, short-term, long-term) |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are typical experimental protocols for the analysis of Flufenamic acid using this compound as an internal standard in both plasma and urine.
Analysis in Human Plasma
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1260 Infinity LC[2]
-
Column: Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)[2]
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile[2]
-
Flow Rate: 0.35 mL/min[2]
-
Injection Volume: 10 µL[2]
-
MS System: Agilent 6410B Triple Quadrupole LC/MS[2]
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive depending on the analyte.[2]
-
MRM Transitions: Specific to Flufenamic acid and this compound.
Analysis in Human Urine
1. Sample Preparation: Dilute and Shoot with Enzymatic Hydrolysis
-
To 100 µL of human urine, add 25 µL of hydrolysis buffer and 20 µL of β-glucuronidase enzyme.
-
Add 10 µL of this compound internal standard working solution.
-
Incubate the mixture at 55°C for 30-60 minutes to hydrolyze glucuronide metabolites.
-
Add 0.8 mL of diluent (e.g., mobile phase).
-
Centrifuge at 21,000 g for 15 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: SCIEX ExionLC™ AC HPLC system
-
Column: Phenomenex Luna C18
-
Mobile Phase: A: Ammonium formate (B1220265) in water; B: Formic acid in methanol
-
Flow Rate: Gradient elution
-
Injection Volume: 5 µL
-
MS System: SCIEX QTRAP® 4500 LC-MS/MS System
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive.
-
MRM Transitions: Specific to Flufenamic acid and this compound.
Visualizing the Workflow and Key Concepts
To further clarify the experimental process and the factors influencing the analysis, the following diagrams are provided.
References
Assessing the Stability of Flufenamic Acid-13C6 for Robust Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a reliable internal standard is a critical step in developing robust and accurate bioanalytical methods. This guide provides a comprehensive assessment of the stability of Flufenamic acid-13C6, a stable isotope-labeled (SIL) internal standard, during typical sample storage and processing conditions. Its performance is compared with common alternative internal standards, supported by a review of established experimental protocols and data from analogous compounds.
The integrity of bioanalytical data hinges on the stability of the analyte and the internal standard throughout the entire analytical process, from sample collection to final analysis. An ideal internal standard should mimic the analyte's behavior, compensating for variability in sample extraction, handling, and instrument response. Stable isotope-labeled standards, such as this compound, are widely regarded as the gold standard for quantitative liquid chromatography-mass spectrometry (LC-MS) assays due to their close physicochemical similarity to the analyte.
Superiority of 13C-Labeled Internal Standards
Carbon-13 (¹³C) labeled internal standards are often considered superior to their deuterated (²H) counterparts for several reasons. ¹³C labeling does not typically alter the chromatographic retention time of the molecule, ensuring perfect co-elution with the unlabeled analyte. This is a significant advantage over deuterated standards, which can sometimes exhibit a slight chromatographic shift due to the "isotope effect," potentially leading to differential matrix effects and compromising quantification accuracy. Furthermore, ¹³C labels are chemically robust and not susceptible to the back-exchange that can occasionally occur with deuterium (B1214612) labels in certain solvents or under specific pH conditions.
Comparative Stability Data
While specific, publicly available quantitative stability data for this compound is limited, the expected stability based on the performance of other ¹³C-labeled internal standards and general principles of bioanalytical method validation is high. The following table provides a comparative summary of the expected stability of this compound against commonly used deuterated internal standards for other non-steroidal anti-inflammatory drugs (NSAIDs). The data for alternatives is collated from various sources and should be considered representative rather than a direct head-to-head comparison under identical conditions.
| Stability Test | This compound (Expected) | Mefenamic acid-d4 | Diclofenac-d4 | Celecoxib-d7 |
| Freeze-Thaw Stability (3 cycles) | Expected to be stable (within ±15% of initial concentration) | Generally stable, but should be evaluated on a method-specific basis | Generally stable, but should be evaluated on a method-specific basis | Generally stable, but should be evaluated on a method-specific basis |
| Short-Term (Bench-Top) Stability (e.g., 24h at RT) | Expected to be stable | Generally stable | Unstable at room temperature, showing significant degradation after 24 hours.[1] | Generally stable |
| Long-Term Stability (e.g., 30 days at -80°C) | Expected to be stable | Store at -20°C for long-term storage.[2] | Stable for at least 30 days at -35 ± 2 °C.[1] | Recommended storage at -20°C for long-term stability.[3] |
| Post-Processing (Autosampler) Stability (e.g., 48h at 4°C) | Expected to be stable | Method-dependent, requires evaluation | Stable at 4°C in an autosampler.[1] | Method-dependent, requires evaluation |
Note: The stability of any internal standard can be matrix- and method-dependent. Therefore, it is crucial to perform and document stability assessments as part of the bioanalytical method validation for the specific conditions of your assay.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key stability experiments, based on regulatory guidelines from the FDA and EMA.
Stock Solution Stability
-
Objective: To assess the stability of the internal standard in its stock solution.
-
Protocol:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Divide the stock solution into two sets of aliquots. Store one set at the intended storage temperature (e.g., -20°C or -80°C) and the other at room temperature.
-
At predetermined time points (e.g., 0, 7, 14, 30 days), analyze the stored solutions.
-
Compare the response of the stored solutions to that of a freshly prepared stock solution.
-
Acceptance Criteria: The mean response of the stored solution should be within ±10% of the mean response of the freshly prepared solution.
-
Freeze-Thaw Stability in Biological Matrix
-
Objective: To evaluate the stability of the internal standard in a biological matrix (e.g., human plasma) after repeated freezing and thawing cycles.
-
Protocol:
-
Spike a blank biological matrix with this compound at a known concentration.
-
Aliquot the spiked matrix into multiple tubes.
-
Subject the aliquots to a specified number of freeze-thaw cycles (typically three). A single cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the final thaw, process and analyze the samples.
-
Compare the concentration of the freeze-thaw samples to that of freshly prepared samples that have not undergone freeze-thaw cycles.
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
-
Short-Term (Bench-Top) Stability in Biological Matrix
-
Objective: To assess the stability of the internal standard in a biological matrix at room temperature for a duration that simulates the sample handling and preparation time.
-
Protocol:
-
Spike a blank biological matrix with this compound at a known concentration.
-
Leave the spiked samples on the laboratory bench at room temperature for a defined period (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the samples.
-
Compare the concentration of the bench-top samples to that of freshly prepared samples.
-
Acceptance Criteria: The mean concentration of the bench-top samples should be within ±15% of the nominal concentration.
-
Long-Term Stability in Biological Matrix
-
Objective: To determine the stability of the internal standard in a biological matrix over an extended period under specified storage conditions.
-
Protocol:
-
Spike a blank biological matrix with this compound at a known concentration.
-
Store the spiked samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).
-
Compare the concentration of the long-term storage samples to that of freshly prepared samples.
-
Acceptance Criteria: The mean concentration of the long-term storage samples should be within ±15% of the nominal concentration.
-
Post-Processing (Autosampler) Stability
-
Objective: To evaluate the stability of the processed internal standard in the autosampler under the conditions of the analytical run.
-
Protocol:
-
Process spiked biological matrix samples containing this compound through the entire extraction procedure.
-
Place the final extracts in the autosampler and maintain them at the set temperature (e.g., 4°C or room temperature).
-
Inject and analyze the extracts at the beginning and end of the anticipated analytical run time.
-
Compare the response of the internal standard at the end of the run to the response at the beginning.
-
Acceptance Criteria: The response of the internal standard should not vary by more than 15%.
-
Visualizing the Workflow and Decision Process
To further clarify the experimental and logical processes involved in assessing and selecting an internal standard, the following diagrams are provided.
Conclusion
Based on the inherent chemical stability of the ¹³C isotope label and the general robustness of stable isotope-labeled standards, this compound is expected to exhibit excellent stability under a wide range of sample storage and processing conditions encountered in bioanalysis. Its use is highly recommended to ensure the accuracy and precision of quantitative data. While direct comparative data is not always available, the principles of bioanalytical method validation mandate that the stability of any chosen internal standard be rigorously assessed. By following the detailed experimental protocols outlined in this guide, researchers can confidently establish the stability of this compound within their specific analytical methods, leading to more reliable and defensible scientific outcomes.
References
- 1. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing Changes in Celecoxib Nanostructured Lipid Carrier’s Bioavailability Using Hyaluronic Acid as an Enhancer by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to the Ionization Efficiency of Flufenamic Acid and Flufenamic Acid-¹³C₆ in Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving reliable and reproducible results. This guide provides a comprehensive comparison of the ionization efficiency between flufenamic acid and its stable isotope-labeled analogue, Flufenamic acid-¹³C₆, supported by established principles and a detailed experimental protocol for validation.
Stable isotope-labeled internal standards are considered the benchmark in quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest. This includes properties such as chromatographic retention time, extraction recovery, and, most importantly, ionization efficiency. The co-elution of the analyte and its SIL-IS ensures that they are subjected to the same experimental conditions, including any potential matrix effects that could suppress or enhance the ionization process. By using the ratio of the analyte signal to the SIL-IS signal, these variations can be effectively normalized, leading to highly accurate quantification.
Physicochemical Properties and Ionization Efficiency
Flufenamic acid-¹³C₆ is an ideal internal standard for the quantification of flufenamic acid. The replacement of six ¹²C atoms with ¹³C atoms results in a mass shift that allows for their distinct detection by the mass spectrometer, while having a negligible impact on the molecule's chemical behavior.
| Property | Flufenamic Acid | Flufenamic Acid-¹³C₆ | Rationale for Similarity |
| Molecular Formula | C₁₄H₁₀F₃NO₂ | ¹³C₆C₈H₁₀F₃NO₂ | Identical elemental composition, differing only in isotopic content. |
| Molecular Weight | ~281.23 g/mol | ~287.25 g/mol | Mass difference allows for mass spectrometric differentiation. |
| Chromatographic Retention Time | Identical to Flufenamic Acid-¹³C₆ | Identical to Flufenamic Acid | The substitution of ¹²C with ¹³C does not significantly alter the polarity or interaction with the stationary and mobile phases. |
| Ionization Efficiency | Assumed to be near-identical to Flufenamic Acid-¹³C₆ | Assumed to be near-identical to Flufenamic Acid | The electronic structure and proton affinity, which are the primary determinants of ionization efficiency, are not significantly affected by the isotopic substitution. Any minor isotope effect is compensated for by ratiometric analysis. |
While a slight kinetic isotope effect on ionization is theoretically possible, it is generally considered to be insignificant and is accounted for during the validation of the bioanalytical method, specifically through the assessment of matrix effects.
Experimental Protocol: Assessment of Matrix Effects
To experimentally verify the consistent ionization behavior of flufenamic acid and Flufenamic acid-¹³C₆ in a biological matrix, a matrix effect study is performed as part of the bioanalytical method validation. This experiment evaluates the potential for ion suppression or enhancement caused by co-eluting endogenous components from the matrix.
Objective: To assess the relative ionization efficiency of flufenamic acid and Flufenamic acid-¹³C₆ in the presence of matrix components from at least six different sources.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six individual donors.
-
Stock solutions of flufenamic acid and Flufenamic acid-¹³C₆ of known concentrations.
-
Appropriate solvents for dilution and reconstitution.
-
LC-MS/MS system.
Procedure:
-
Preparation of Sample Sets:
-
Set 1 (Neat Solution): Prepare a solution containing flufenamic acid and Flufenamic acid-¹³C₆ at a known concentration in the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Process blank matrix samples from each of the six sources through the entire sample preparation procedure. Spike the resulting extracts with flufenamic acid and Flufenamic acid-¹³C₆ to the same concentration as in Set 1.
-
Set 3 (Pre-extraction Spike): Spike blank matrix samples from each of the six sources with flufenamic acid and Flufenamic acid-¹³C₆ at the same concentration as in Set 1 before initiating the sample preparation procedure. This set is used to determine recovery but is also informative for the overall process.
-
-
LC-MS/MS Analysis: Analyze all samples from the three sets using the developed LC-MS/MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF): MF = (Peak Area of analyte in Set 2) / (Mean Peak Area of analyte in Set 1)
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set 2) / (Mean Peak Area Ratio of Analyte/IS in Set 1)
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the six matrix sources should be ≤15%.
-
A passing result in this experiment, as defined by the acceptance criteria from regulatory guidelines (e.g., FDA, EMA), provides strong evidence that Flufenamic acid-¹³C₆ effectively tracks and compensates for any variability in the ionization of flufenamic acid caused by the sample matrix.
Visualization of the Experimental Workflow
Establishing Limits of Detection and Quantification for Flufenamic Acid using Flufenamic acid-13C6
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Bioanalytical Method Establishment
This guide provides a comprehensive overview of the principles and practical steps involved in establishing the limit of detection (LOD) and limit of quantification (LOQ) for the non-steroidal anti-inflammatory drug (NSAID) Flufenamic acid, utilizing its stable isotope-labeled internal standard, Flufenamic acid-13C6. The focus is on the widely used and highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) technique. This guide also presents a comparison with alternative analytical methods and internal standards.
Data Presentation: Performance Comparison
The selection of an analytical method and an appropriate internal standard is critical for achieving the required sensitivity and accuracy in bioanalysis. Stable isotope-labeled internal standards like this compound are considered the gold standard for LC-MS/MS-based quantification as they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thus providing the most accurate correction.[1][2]
Below is a comparative summary of reported limits of detection and quantification for Flufenamic acid and the structurally similar Mefenamic acid using various analytical techniques and internal standards.
| Analyte | Analytical Method | Internal Standard | Matrix | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) |
| Flufenamic acid | Chemiluminescence | - | Pharmaceutical Formulations, Biological Fluids | 3.6 x 10⁻⁹ M | 0.07 µg/mL |
| Mefenamic acid | LC-MS/MS | Mefenamic acid-d4 | Rat Plasma | - | 20.659 ng/mL[3] |
| Mefenamic acid | LC-MS/MS | Diclofenac | Human Plasma | - | 20 ng/mL[4] |
| Mefenamic acid | HPLC-UV | Diclofenac sodium | Human Plasma | 33 ng/mL | 100 ng/mL |
| Tolfenamic acid | HPLC-UV | Phenylbutazone | Human Plasma | 50 ng/mL | -[5] |
Note: Data for a direct LC-MS/MS method for Flufenamic acid with this compound was not publicly available. The data for Mefenamic acid with its deuterated internal standard serves as a close proxy due to the structural and chemical similarities of the compounds and the analytical approach.[3]
Experimental Protocol: Establishing LOD & LOQ for Flufenamic Acid by LC-MS/MS
This protocol outlines the key steps for determining the LOD and LOQ of Flufenamic acid in human plasma using this compound as an internal standard. The procedure is based on established bioanalytical method validation guidelines.
1. Materials and Reagents:
-
Flufenamic acid reference standard
-
This compound internal standard (IS)
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (K2EDTA as anticoagulant)
-
96-well plates
-
Centrifuge
-
LC-MS/MS system (e.g., Agilent 1200 Series HPLC coupled with an API 4000 triple quadrupole mass spectrometer)[3]
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Flufenamic acid and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Flufenamic acid stock solution with 50% methanol to prepare a series of working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50% methanol.
3. Sample Preparation (Protein Precipitation): [3]
-
Pipette 100 µL of blank human plasma into wells of a 96-well plate.
-
Spike the plasma with the appropriate Flufenamic acid working standard solution to create calibration standards and QC samples. For blank samples, add an equivalent volume of 50% methanol.
-
Add 50 µL of the this compound internal standard working solution to all wells except the blank matrix.
-
To precipitate proteins, add 400 µL of acetonitrile (containing 0.1% formic acid) to each well.
-
Vortex the plate for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient or isocratic mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[6]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Flufenamic acid and this compound need to be optimized. For Flufenamic acid, a potential transition is m/z 280.1 → 236.1, and for the 13C6-labeled internal standard, it would be m/z 286.1 → 242.1.
5. Determination of LOD and LOQ:
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the background noise. It is typically determined as the concentration that yields a signal-to-noise ratio of at least 3.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. The LOQ is often the lowest point on the calibration curve and should have a signal-to-noise ratio of at least 10. The precision (%CV) should be within 20%, and the accuracy (% bias) should be within ±20%.
Mandatory Visualizations
Caption: Workflow for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Caption: Simplified signaling pathway for the mechanism of action of Flufenamic acid.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. impactfactor.org [impactfactor.org]
- 4. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
Safety Operating Guide
Proper Disposal of Flufenamic Acid-13C6: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Flufenamic acid-13C6, ensuring compliance with safety regulations and promoting a secure laboratory environment. The following procedures are based on established safety data sheets for Flufenamic acid and its isotopically labeled analogs.
I. Immediate Safety Considerations
Flufenamic acid is classified as a toxic solid.[1][2][3][4] Before handling, it is crucial to be familiar with its hazard profile.
| Hazard Category | Description | Primary Precaution |
| Acute Oral Toxicity | Toxic if swallowed.[1][2][3][4] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2][4] |
| Skin Irritation | Causes skin irritation.[1][3][4] | Wear protective gloves and clothing.[2][4] |
| Eye Irritation | Causes serious eye irritation.[1][3][4] | Wear eye and face protection.[2][4] |
| Respiratory Irritation | May cause respiratory irritation.[2][4] | Avoid breathing dust. Use only in a well-ventilated area.[2][4] |
In case of accidental exposure, follow these first-aid measures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[1][2][4]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[1][2][4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2][4]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][4]
II. Disposal Protocol
Waste material must be disposed of in accordance with national and local regulations.[1] Do not dispose of this compound with household garbage or allow it to reach the sewage system.[5]
Step 1: Waste Identification and Segregation
-
Identify the waste as "Toxic Solid, Organic, N.O.S. (this compound)".
-
Keep the waste in its original container or a suitable, clearly labeled, and closed container.[1][3]
-
Do not mix this compound waste with other chemical waste.[1]
Step 2: On-site Waste Accumulation and Storage
-
Store the waste container in a designated, locked-up area accessible only to authorized personnel.[1][2][3]
Step 3: Arrange for Professional Disposal
-
Contact a licensed, professional waste disposal company for collection and disposal.[3]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).
Step 4: Decontamination of Empty Containers
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container should be collected and disposed of as hazardous waste.[6]
-
For highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[6]
-
After thorough rinsing and air-drying, the empty container can be disposed of as non-hazardous waste, in accordance with institutional protocols.
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[3][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[7]
-
Containment: Prevent the spill from spreading and entering drains.[3][7]
-
Clean-up:
-
Disposal: Dispose of the collected spill material and any contaminated cleaning materials as hazardous waste, following the disposal protocol outlined above.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. hpc-standards.com [hpc-standards.com]
Personal protective equipment for handling Flufenamic acid-13C6
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Flufenamic acid-13C6. Adherence to these procedures is critical for ensuring a safe laboratory environment and regulatory compliance. This compound is a stable isotopically labeled compound and is not radioactive.[1] However, the unlabelled compound, Flufenamic acid, is classified as toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation.[2][3][4][5] Therefore, this labeled compound should be handled with the same precautions as its unlabeled counterpart.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[2][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[3][6] |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills.[6] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[2][6] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[6] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible.[6]
-
Put on all required personal protective equipment (PPE) as detailed in the table above.
-
Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.[6]
2. Handling:
-
This compound is typically supplied as a crystalline solid.[7]
-
When transferring the compound, do so carefully to avoid generating dust or aerosols.[6]
-
Do not ingest or inhale the compound.[7]
-
Keep the container tightly sealed when not in use.[2]
3. Cleanup:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.[2][7]
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams.[] It should be collected in a dedicated, properly labeled, and sealed container.[6]
-
Label the waste container clearly with its contents, including the fact that it contains a stable isotope-labeled compound.[]
2. Disposal Procedure:
-
Since this compound contains a stable isotope, it is not considered radioactive waste.[1]
-
The disposal of waste containing stable isotopes generally follows the same procedures as for the unlabeled chemical, but it's important to keep it segregated.[1][]
-
Dispose of the chemical waste through your institution's designated hazardous waste disposal program, adhering to all local, state, and federal regulations.[2][4]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
